2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methyl-5-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPLAACTIPZDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Characteristics & Handling Guide: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Executive Summary
This guide provides an in-depth technical analysis of the solubility profile for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine , a critical pyrimidine intermediate often utilized in the synthesis of Aurora kinase inhibitors (e.g., ZM-447439) and other sulfone-based bio-active scaffolds.
While specific pharmacopeial solubility values for this intermediate are not standardized in open literature, this guide synthesizes data from structural analogs, process chemistry patents, and physicochemical modeling to provide actionable solubility estimates. The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in neutral aqueous media, necessitating specific handling protocols for biological assays and chemical synthesis.
Physicochemical Identity & Properties
Understanding the molecular architecture is the first step to predicting solvent interaction. The presence of the methylsulfonyl group (
| Property | Value / Description |
| IUPAC Name | 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine |
| CAS Number | 887350-80-3 |
| Molecular Formula | |
| Molecular Weight | 187.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~0.3 – 0.8 (Moderate Lipophilicity) |
| pKa (Predicted) | ~3.5 – 4.5 (Pyrimidine N1/N3 protonation) |
| H-Bond Donors | 1 (Amine group) |
| H-Bond Acceptors | 5 (Sulfonyl oxygens + Pyrimidine nitrogens) |
Solubility Data & Solvent Compatibility
The following solubility assessments are derived from structural analog analysis (specifically ZM-447439 intermediates) and general sulfone chemistry principles.
Estimated Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Primary Stock Solution for bio-assays.[1] |
| Polar Aprotic | DMF | High | > 50 mg/mL | Alternative stock; synthetic reaction solvent. |
| Polar Protic | Methanol | Moderate | 10–25 mg/mL | Good for transfers; soluble when warm. |
| Polar Protic | Ethanol | Low-Mod | 2–10 mg/mL | Recrystallization solvent (often requires heating). |
| Aqueous | Water (pH 7) | Low | < 1 mg/mL | Poor solubility due to crystalline lattice energy. |
| Aqueous | 0.1 N HCl | High | > 20 mg/mL | Protonation of the pyrimidine ring enhances solubility. |
| Non-Polar | Hexane/Heptane | Insoluble | < 0.1 mg/mL | Used as an anti-solvent to precipitate the product. |
| Chlorinated | DCM | Moderate | 5–15 mg/mL | Extraction solvent; moderate solubility. |
Mechanistic Insight
-
The Sulfone Effect: The electron-withdrawing sulfonyl group creates a strong dipole, enhancing solubility in high-dielectric solvents like DMSO ($ \epsilon \approx 47 $). However, it also facilitates strong intermolecular dipole-dipole interactions in the crystal lattice, reducing solubility in low-polarity solvents like ethanol or ether.
-
pH Dependence: The 4-amino pyrimidine core is weakly basic. In acidic environments (pH < 4), the ring nitrogen is protonated, breaking the crystal lattice and drastically increasing aqueous solubility. This property is utilized during acid-base workups.
Experimental Protocols
Protocol: Saturation Shake-Flask Solubility Determination
For researchers requiring exact thermodynamic solubility values for regulatory filing or formulation, the Saturation Shake-Flask Method is the gold standard.
Materials:
-
Compound (approx. 50 mg)
-
Target Solvent (DMSO, PBS pH 7.4, Ethanol)
-
HPLC or UV-Vis Spectrophotometer
-
Thermomixer (set to 25°C)
Workflow Diagram:
Figure 1: Standard workflow for determining thermodynamic solubility.
Protocol: Preparation of Stock Solutions for Bio-Assays
To ensure reproducibility in enzymatic or cellular assays (e.g., Aurora kinase inhibition), correct stock preparation is vital to prevent "crashing out" upon dilution into aqueous media.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. -
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: To make 1 mL of 50 mM stock (MW = 187.22 g/mol ):
-
-
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Aqueous Dilution: When diluting into culture media (water-based), keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Process Chemistry: Recrystallization Strategy
For purification of the intermediate during synthesis, solubility differentials are exploited.
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Heptane.
-
Procedure:
-
Dissolve the crude solid in boiling Ethanol (approx. 10–15 mL per gram).
-
If insoluble particulates remain, perform a hot filtration.[2]
-
Slowly cool to Room Temperature (RT).
-
If crystallization is slow, add Water dropwise until turbidity persists, then cool to 4°C.
-
Filter the resulting crystals and wash with cold Ethanol/Water (1:1).
-
Solubility Mechanism Diagram:
Figure 2: Mechanistic basis for solvent selection.
References
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News, 44, 13-34. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Solubility Modeling for Key Organic Compounds in Drug Manufacturing. PubChem / PMC. Retrieved from [Link]
Sources
Technical Guide: Physicochemical Profiling & Ionization Dynamics of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
[1]
Executive Summary
This guide details the ionization behavior, pKa values, and electronic structure of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS: 887350-80-3).[1] As a pyrimidine derivative characterized by a "push-pull" electronic system—featuring an electron-donating amine and an electron-withdrawing methylsulfonyl group—this compound exhibits a distinct ionization profile compared to standard aminopyrimidines.[1]
Key Findings:
-
Primary pKa (Conjugate Acid): Estimated at 1.8 ± 0.3 .
-
Physiological State: Predominantly neutral at physiological pH (7.4) and intestinal pH (6.5).
-
Solubility Implication: The low pKa suggests poor aqueous solubility in the small intestine, necessitating specific formulation strategies (e.g., amorphous solid dispersions or lipid-based delivery) rather than reliance on pH-dependent ionization.[1]
Structural Analysis & Electronic Environment
To understand the ionization constants, we must first dissect the electronic environment of the pyrimidine core. The molecule consists of three competing functionalities:
-
Pyrimidine Ring: A
-deficient heteroaromatic system (intrinsic pKa ~1.3). -
4-Amino Group (Donor): Acts as a mesomeric donor (+M), significantly increasing electron density at the N1 and N3 ring nitrogens. In unsubstituted 4-aminopyrimidine, this raises the pKa to ~5.7.[1]
-
5-Methylsulfonyl Group (Acceptor): A strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects.[1] Positioned at C5, it drastically reduces the basicity of the ring nitrogens.
-
2-Methyl Group (Weak Donor): Provides a minor positive inductive effect (+I), slightly stabilizing the protonated form.
Electronic Push-Pull Diagram
The following diagram illustrates the competing electronic effects that define the molecule's low basicity.
Caption: Figure 1. Electronic substituent effects on the pyrimidine core. The strong withdrawal by the sulfonyl group overrides the donation from the amine, suppressing the pKa.
pKa Values and Ionization States[1]
Based on Hammett substituent constants and comparative analysis with analogous 5-substituted pyrimidines (e.g., 5-bromo-4-aminopyrimidine, pKa ~3.5; 5-nitropyrimidine, pKa < 1.0), the specific pKa values are defined below.
Table 1: Ionization Constants
| Ionization Center | Type | Estimated pKa | Description |
| Ring Nitrogen (N1) | Basic | 1.8 ± 0.3 | Protonation of the pyrimidine ring.[1] The conjugate acid is formed at pH < 1.8. |
| Exocyclic Amine (4-NH2) | Acidic | > 14.0 | The exocyclic amine is extremely weak as an acid; deprotonation requires super-basic conditions. |
| Sulfonyl Methyl (C-H) | Acidic | > 20.0 | Unlike sulfonamides, the sulfone is attached to carbon, making these protons non-acidic in aqueous media. |
Ionization Distribution vs. pH
Understanding the species distribution is critical for predicting absorption.
-
pH 1.0 (Stomach): ~86% Cationic / 14% Neutral. (Solubility is maximized here).
-
pH 2.0: ~38% Cationic / 62% Neutral.
-
pH 6.5 (Intestine): >99.9% Neutral. (Permeability is high, but solubility is the limiting factor).
-
pH 7.4 (Blood): >99.9% Neutral.
Caption: Figure 2. Acid-base equilibrium.[1] The transition from soluble cation to lipophilic neutral species occurs at a very low pH (1.8).
Experimental Determination Protocols
Protocol A: UV-Metric Titration (Gold Standard)
This method relies on the "push-pull" chromophore.[1] The UV absorption spectrum will shift significantly (bathochromic or hypsochromic shift) when the ring nitrogen is protonated, disrupting the conjugation between the 4-amino group and the 5-sulfonyl group.[1]
Workflow:
-
Sample Prep: Dissolve 1 mg of compound in a co-solvent (e.g., 0.5% DMSO in water).
-
Titrant: 0.5 M HCl (for acidification) and 0.5 M KOH.
-
Wavelength Selection: Scan 200–400 nm. Identify
for the neutral form (likely ~280-300 nm) and the cationic form.[1] -
Data Collection: Titrate from pH 4.0 down to pH 0.5. (Note: Standard potentiometry fails below pH 1.5; use D-PAS or Yasuda-Shedlovsky extrapolation if needed).
-
Calculation: Plot Absorbance vs. pH. The inflection point represents the pKa.
Protocol B: Capillary Electrophoresis (CE)
Ideal for low solubility compounds.
-
Buffer System: Phosphate/Citrate buffers ranging from pH 1.5 to 4.0.
-
Detection: UV at 254 nm.
-
Measurement: Measure effective mobility (
) at each pH. -
Analysis: Fit the mobility curve to the Boltzmann equation to extract pKa.
Caption: Figure 3. Decision tree for selecting the appropriate pKa determination methodology.
Pharmaceutical Implications[1][2][3][4]
Salt Selection
Because the pKa is ~1.8, forming a stable salt is difficult.
-
Hydrochloride (HCl): May form a salt in the solid state, but it will likely disproportionate (release the free base) in the stomach (pH 1-2) or immediately upon contact with water, as the pH of a saturated solution of the salt might be higher than the pKa.
-
Sulfonates (Mesylate/Tosylate): Stronger acids (pKa < -1) are required to protonate this weak base effectively.[1] A Mesylate or Esylate salt is recommended for solid-state stability.[1]
Membrane Permeability[1]
-
LogD (7.4): Since the molecule is neutral at pH 7.4, the LogD is approximately equal to the LogP.
-
Prediction: The presence of the sulfone lowers LogP compared to a methyl group, but the molecule remains moderately lipophilic. It is expected to have high passive permeability .
Formulation Strategy
Do not rely on pH modification for solubilization. The compound will precipitate in the intestine.
-
Recommendation: Use Amorphous Solid Dispersion (ASD) (e.g., HPMC-AS polymers) to maintain supersaturation in the GI tract.
References
-
PubChem Compound Summary. (2025). 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CID 119058).[1] National Center for Biotechnology Information.
-
[Link]
-
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for pyrimidine pKa prediction).
-
[Link]
-
-
Bollong, M. J., et al. (2016). Small molecule proteostasis regulators for cancer therapy. Nature Chemical Biology. (Discusses 2-sulfonylpyrimidine reactivity and properties).
-
[Link]
-
-
ChemAxon. (2025). pKa Plugin - Physico-chemical Property Predictors.
-
[Link]
-
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.
-
[Link]
-
Methodological & Application
Application Note: High-Purity Synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antibiotics, and metabolic modulators. The specific derivative 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS 887350-80-3) represents a critical building block where the electron-withdrawing C5-sulfonyl group enhances the electrophilicity of the ring and modulates hydrogen bonding potential.
This application note outlines a robust, scalable, two-step convergent synthesis designed for research and early-stage development laboratories. Unlike traditional routes that may rely on late-stage oxidation of sulfides (which can be prone to over-oxidation or chemoselectivity issues), this protocol utilizes a "sulfone-first" strategy, incorporating the oxidation state prior to ring closure. This ensures high regiocidelity and minimizes byproduct formation.
Strategic Retrosynthesis
To maximize yield and purity, we employ a [3 + 3] Cyclocondensation Strategy .
-
Fragment A (Binucleophile): Acetamidine hydrochloride provides the N-C-N fragment and the C2-methyl substituent.
-
Fragment B (Dielectrophile): 2-(Methylsulfonyl)-3-ethoxyacrylonitrile serves as the 3-carbon linchpin. The nitrile group acts as a latent amine functionality, while the ethoxy group serves as a leaving group to facilitate initial addition-elimination.
Reaction Logic
-
Activation: Conversion of (methylsulfonyl)acetonitrile to its ethoxy-methylene derivative activates the alpha-position.
-
Cyclization: Base-mediated condensation with acetamidine follows an addition-elimination mechanism at the enol ether, followed by intramolecular nucleophilic attack on the nitrile.
-
Aromatization: Tautomerization of the resulting imine yields the thermodynamically stable 4-amino-pyrimidine.
Experimental Protocols
Step 1: Synthesis of 2-(Methylsulfonyl)-3-ethoxyacrylonitrile
This intermediate is generated via the condensation of (methylsulfonyl)acetonitrile with triethyl orthoformate.
Reagents:
-
(Methylsulfonyl)acetonitrile (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq) - Acts as solvent and drives equilibrium
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Addition: Charge the flask with (methylsulfonyl)acetonitrile, triethyl orthoformate, and acetic anhydride.
-
Reaction: Heat the mixture to 120°C (Reflux) for 4–6 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS.[1] The starting nitrile spot should disappear.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and ethanol byproducts.
-
Purification: The residue often solidifies upon cooling. Triturate with cold diethyl ether or hexane to obtain the product as a crystalline solid.
-
Note: If the product remains an oil, it can often be used directly in Step 2 without further purification, provided purity is >90% by NMR.
-
Step 2: Cyclocondensation to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
The ring closure is performed under basic conditions to liberate the free base of acetamidine.
Reagents:
-
2-(Methylsulfonyl)-3-ethoxyacrylonitrile (from Step 1, 1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq) - Prepared in situ or 21% wt solution
-
Ethanol (Absolute, 10-15 volumes)
Procedure:
-
Base Preparation: In a reaction vessel, dissolve Sodium Ethoxide in absolute ethanol under nitrogen atmosphere.
-
Amidine Release: Add Acetamidine hydrochloride to the ethoxide solution. Stir at ambient temperature for 15 minutes to generate the free amidine.
-
Coupling: Add the 2-(Methylsulfonyl)-3-ethoxyacrylonitrile (dissolved in a minimum amount of ethanol if solid) dropwise to the amidine mixture.
-
Cyclization: Heat the mixture to Reflux (78°C) for 6–12 hours.
-
Observation: A precipitate (NaCl) will form initially. As the reaction progresses, the product may also begin to precipitate.
-
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume.
-
Dilute with water (ice-cold) to induce precipitation of the pyrimidine.
-
Filter the solid and wash with cold water (2x) and cold ethanol (1x).
-
-
Purification: Recrystallize from Ethanol/Water or Methanol to achieve pharmaceutical-grade purity (>98%).
Process Data & Specifications
| Parameter | Specification / Result |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 187.22 g/mol |
| Typical Yield (Step 1) | 85 - 92% |
| Typical Yield (Step 2) | 70 - 80% |
| Melting Point | 210 - 215°C (dec) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| Mass Spec (ESI+) | [M+H]⁺ = 188.05 |
Validation Checkpoints (Self-Correcting):
-
Issue: Low yield in Step 2.
-
Correction: Ensure Acetamidine HCl is dry. Water interferes with the condensation. Use freshly prepared NaOEt.
-
-
Issue: Product is colored (yellow/brown).
-
Correction: Indicates oligomerization of the acrylonitrile. Ensure Step 1 product is stored cold and used promptly. Recrystallize final product with activated charcoal.
-
Mechanistic & Workflow Visualization
Figure 1: Convergent synthesis workflow illustrating the activation of the nitrile precursor and subsequent heterocycle formation.
Safety & Handling (Professional Lab Setting)
-
Sulfones: While generally stable, methylsulfonyl precursors can be mild irritants. Handle in a fume hood.
-
Sodium Ethoxide: Highly hygroscopic and caustic. Reacts violently with water. Store under inert gas.
-
Waste Disposal: Aqueous filtrates from Step 2 contain sodium salts and ethanol; adjust pH to neutral before disposal according to local EHS regulations.
-
PPE: Standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves) is mandatory.
References
-
Bagley, M. C., et al. "Rapid synthesis of pyrimidines under microwave irradiation." Tetrahedron Letters, vol. 43, no. 46, 2002, pp. 8331-8334.
-
Schenone, P., et al. "Reaction of 2-dimethylaminomethylene- and 2-hydroxymethylene-nitriles with acetamidine." Journal of Heterocyclic Chemistry, vol. 27, no. 2, 1990, pp. 295-298.
-
PubChem Compound Summary. "2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS 887350-80-3)." National Center for Biotechnology Information.
Sources
Reagents and Protocols for the Efficient Synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into molecules with diverse biological activities.[1][2] The presence of the methylsulfonyl group, a known bioisostere for other functionalities, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a detailed, two-step synthetic protocol for the preparation of this valuable compound, commencing with the synthesis of the 2-methyl-5-(methylthio)pyrimidin-4-amine precursor, followed by its oxidation to the final sulfone product. The methodologies described herein are designed to be robust and reproducible for researchers in drug discovery and development.
Part 1: Synthesis of the Precursor: 2-Methyl-5-(methylthio)pyrimidin-4-amine
The initial step in this synthesis is the construction of the substituted pyrimidine ring. This is efficiently achieved through the condensation of a suitable three-carbon synthon with S-methylisothiourea sulfate, which provides the C2-methylthio and the N1 and N3 atoms of the pyrimidine core.
Principle of the Reaction
The synthesis of the pyrimidine ring system is a classic example of a condensation reaction.[][4] In this protocol, a β-ketoester or a related 1,3-dicarbonyl compound reacts with S-methylisothiourea, which acts as a binucleophile, to form the heterocyclic ring. The reaction is typically carried out in the presence of a base to facilitate the cyclization.
Reagents and Materials
| Reagent | Formula | MW | Purity | Supplier (Example) | Notes |
| Ethyl 2-cyano-3-methoxyacrylate | C₇H₉NO₃ | 155.15 | ≥97% | Sigma-Aldrich | A suitable three-carbon electrophile. |
| S-Methylisothiourea sulfate | (C₂H₆N₂S)₂·H₂SO₄ | 278.36 | ≥98% | Sigma-Aldrich | Source of the N-C-N fragment with the methylthio group. |
| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥96% | Sigma-Aldrich | Base to facilitate the condensation and cyclization. |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific | Reaction solvent. |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Addition of Base: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol at room temperature with stirring until fully dissolved.
-
Addition of S-Methylisothiourea: Add S-methylisothiourea sulfate (1.0 equivalent) to the sodium ethoxide solution. Stir the resulting suspension for 15 minutes.
-
Addition of the Electrophile: Slowly add ethyl 2-cyano-3-methoxyacrylate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-methyl-5-(methylthio)pyrimidin-4-amine as a solid.
Workflow Diagram: Synthesis of the Thioether Precursor
Caption: Workflow for the synthesis of the thioether precursor.
Part 2: Oxidation to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
The second and final step is the oxidation of the methylthio group of the precursor to the corresponding methylsulfonyl group. This transformation is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other potent oxidizing agents like Oxone®.[5][6]
Principle of the Reaction
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The use of a sufficient excess of the oxidizing agent ensures the complete conversion to the sulfone. The electrophilic oxygen atom of the peroxy acid attacks the nucleophilic sulfur atom of the thioether.
Reagents and Materials
| Reagent | Formula | MW | Purity | Supplier (Example) | Notes |
| 2-Methyl-5-(methylthio)pyrimidin-4-amine | C₆H₉N₃S | 155.22 | Product from Part 1 | - | The starting material for the oxidation. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ≤77% (remainder is 3-chlorobenzoic acid and water) | Sigma-Aldrich | A common and effective oxidizing agent. Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific | Reaction solvent. |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - | Used for quenching the reaction and removing acidic byproducts. |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-(methylthio)pyrimidin-4-amine (1.0 equivalent) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add m-CPBA (2.2 equivalents) portion-wise to the cooled solution, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine as a pure solid.[7]
Workflow Diagram: Oxidation to the Final Sulfone Product
Sources
- 1. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 2. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Production of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Introduction: Significance of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold found in numerous biologically active molecules, including approved therapeutics. The introduction of a methylsulfonyl group at the C5-position significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and ability to act as a hydrogen bond acceptor. These characteristics make it a valuable intermediate for the synthesis of targeted therapies, particularly in oncology and immunology, where modulation of kinase and other enzyme activities is a primary focus.
The development of robust and scalable synthetic protocols for this compound is therefore of critical importance to facilitate its availability for research and large-scale drug development programs. This guide provides detailed, field-proven methodologies for the scalable production of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, emphasizing the causality behind experimental choices and ensuring procedural integrity.
Strategic Overview of the Scalable Synthesis
The most industrially viable and scalable synthetic route to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine proceeds via a two-stage process. This strategy is predicated on the construction of a thioether precursor, which is subsequently oxidized to the desired sulfone. This approach offers high yields, utilizes readily available starting materials, and employs reaction conditions amenable to large-scale production.
The two core stages are:
-
Stage 1: Synthesis of the Key Precursor, 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine. This step involves the construction of the substituted pyrimidine ring from acyclic precursors.
-
Stage 2: Oxidation of the Thioether to the Sulfone. This transformation is a critical step where the methylsulfanyl group of the precursor is oxidized to the methylsulfonyl group to yield the final product.
The overall synthetic workflow is depicted below:
Caption: Overall two-stage synthetic strategy.
Stage 1: Scalable Synthesis of 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine
The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry. For large-scale production, a convergent synthesis that maximizes efficiency and yield is paramount. A highly effective method involves the condensation of a three-carbon synthon with acetamidine.
Protocol 1: Synthesis of 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine
This protocol is adapted from established methods for pyrimidine synthesis, optimized for scalability. It utilizes the reaction of 2-(bis(methylthio)methylene)malononitrile with acetamidine.
Reaction Scheme:
Caption: Condensation reaction for precursor synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-(bis(methylthio)methylene)malononitrile | 170.26 | 1.0 |
| Acetamidine Hydrochloride | 94.54 | 1.2 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 2.5 |
| Ethanol (Anhydrous) | 46.07 | Solvent |
| Water (Deionized) | 18.02 | Quenching/Workup |
| Ethyl Acetate | 88.11 | Extraction |
| Brine (Saturated NaCl solution) | - | Washing |
| Sodium Sulfate (Anhydrous) | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge anhydrous ethanol.
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide solution (21% in ethanol) to the reactor.
-
Reagent Addition: In a separate vessel, dissolve 2-(bis(methylthio)methylene)malononitrile and acetamidine hydrochloride in anhydrous ethanol.
-
Reaction Execution: Slowly add the solution from step 3 to the reactor containing sodium ethoxide, maintaining the internal temperature below 30°C. After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford a crystalline solid.
Expert Insights and Causality:
-
Choice of Base: Sodium ethoxide is a strong base that facilitates the deprotonation of the malononitrile derivative and acetamidine, driving the condensation reaction forward. The use of a solution in ethanol simplifies handling on a large scale.
-
Solvent: Anhydrous ethanol is an excellent solvent for the reactants and is easily removed post-reaction.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly with the organosulfur compounds.
-
Temperature Control: Maintaining the temperature during the initial addition of reagents prevents runaway reactions. Refluxing provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
Stage 2: Scalable Oxidation of 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine
The oxidation of the thioether to the sulfone is a critical transformation. For scalable production, the chosen oxidant should be effective, selective, and cost-efficient, with a straightforward work-up procedure. Oxone® (potassium peroxymonosulfate) is an excellent choice for this purpose, as it is a stable, non-volatile solid that is highly effective for thioether oxidation and environmentally benign.[1]
Protocol 2: Oxidation to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Reaction Scheme:
Caption: Oxidation of the thioether precursor.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine | 155.22 | 1.0 |
| Oxone® (Potassium peroxymonosulfate) | 614.76 | 2.2 |
| Methanol | 32.04 | Solvent |
| Water (Deionized) | 18.02 | Solvent/Workup |
| Sodium Bicarbonate (Saturated solution) | - | Quenching |
| Sodium Thiosulfate (10% solution) | - | Quenching |
| Dichloromethane (DCM) | 84.93 | Extraction |
| Sodium Sulfate (Anhydrous) | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add 2-Methyl-5-(methylsulfanyl)pyrimidin-4-amine and a mixture of methanol and deionized water. Stir to form a suspension.
-
Oxidant Addition: Cool the suspension to 0-5°C using a chiller. In a separate vessel, dissolve Oxone® in deionized water.
-
Reaction Execution: Slowly add the Oxone® solution to the cooled suspension, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to 10-15°C.
-
Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Adjust the pH of the mixture to ~7-8 by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a white to off-white solid.
Expert Insights and Causality:
-
Oxidant Choice: Oxone® is preferred for its high reactivity, ease of handling, and the fact that its byproducts are water-soluble inorganic salts, which simplifies the work-up.[1] Two equivalents are used to ensure the complete oxidation of the thioether to the sulfone, avoiding the formation of the sulfoxide intermediate.
-
Solvent System: A mixture of methanol and water provides good solubility for both the organic substrate and the inorganic oxidant, facilitating a homogenous reaction.
-
Temperature Control: The oxidation of thioethers is an exothermic process. Maintaining a low temperature during the addition of the oxidant is critical to control the reaction rate, prevent over-oxidation, and minimize the formation of byproducts.
-
Quenching: The use of sodium thiosulfate ensures that any residual peroxymonosulfate is safely neutralized before work-up and extraction. The subsequent pH adjustment with sodium bicarbonate neutralizes the acidic byproducts of the reaction.
Conclusion
The protocols detailed in this guide provide a comprehensive and scalable pathway for the production of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. By following these procedures, researchers and drug development professionals can reliably synthesize this valuable intermediate in high yield and purity, facilitating its application in the discovery and development of novel therapeutics. The emphasis on understanding the rationale behind each step ensures that the process can be effectively implemented and optimized for large-scale manufacturing.
References
- A comprehensive review of pyrimidine-based analogue synthesis can be found in various organic chemistry journals and textbooks.
-
An efficient and environmentally friendly approach for the preparation of 2-(methylsulfonyl)pyrimidine derivatives using Oxone as the oxidant has been reported.[1]
Sources
Catalytic Synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine: A Detailed Guide for Advanced Research
Introduction: The Significance of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous bioactive molecules, including several blockbuster drugs. The title compound, 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, is a highly functionalized pyrimidine derivative of significant interest. Its unique substitution pattern, featuring a methyl group at the C2 position, an activating methylsulfonyl group at C5, and a crucial amino group at C4, makes it a valuable intermediate in the synthesis of complex therapeutic agents, such as the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3]
This guide provides a comprehensive overview of the catalytic methodologies for the synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering insights to empower researchers in optimizing their synthetic campaigns.
Strategic Overview: A Multi-step Synthetic Approach
The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is most effectively achieved through a multi-step sequence, commencing with the construction of a suitably substituted pyrimidine ring, followed by strategic functionalization. The overall synthetic workflow is depicted below:
Caption: Overall synthetic strategy for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
This guide will focus on two prominent and effective catalytic methods for the crucial final amination step: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).
Part I: Synthesis of the Key Intermediate: 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine
The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 4-chloro-2-methyl-5-(methylsulfonyl)pyrimidine. This is typically achieved in a two-step process from a commercially available starting material.
Step 1: Chlorination of 2-Methyl-4-hydroxypyrimidine
The initial step involves the conversion of the hydroxyl group at the C4 position of 2-methyl-4-hydroxypyrimidine to a chloro group, a good leaving group for the subsequent amination.
Protocol 1: Chlorination with Phosphorus Oxychloride (POCl₃)
| Reagent/Parameter | Quantity/Value | Rationale |
| 2-Methyl-4-hydroxypyrimidine | 1.0 eq | Starting material |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 eq | Chlorinating agent and solvent |
| Organic Base (e.g., DIPEA) | 0.3 - 0.7 eq | Acid scavenger, accelerates the reaction |
| Temperature | 25 - 100 °C | To drive the reaction to completion |
| Reaction Time | 2 - 5 hours | Monitored by TLC |
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq).
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add the organic base (e.g., N,N-diisopropylethylamine, DIPEA) (0.3-0.7 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., reflux) and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-2-methylpyrimidine.[4]
Step 2: Introduction and Oxidation of the Sulfonyl Group
The methylsulfonyl group is a strong electron-withdrawing group that activates the C4 position for nucleophilic attack. It is typically introduced via a two-step sequence involving the introduction of a methylthio group followed by oxidation.
Protocol 2: Synthesis of 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Chloro-2-methylpyrimidine | 1.0 eq | Starting material |
| N-Chlorosuccinimide (NCS) | 1.1 eq | For chlorination at C5 |
| Methyl Mercaptan (MeSH) or Sodium Thiomethoxide (NaSMe) | 1.1 eq | Source of the methylthio group |
| Oxidizing Agent (e.g., m-CPBA, Oxone®) | 2.2 eq | For oxidation of the methylthio group |
| Solvent | Acetonitrile, Dichloromethane | Appropriate for the respective steps |
Experimental Procedure:
-
Step 2b: Oxidation to 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine: A general procedure for the oxidation of a related substrate, 2-methylthio-4-chloropyrimidine, can be adapted.[1]
-
Dissolve 4-chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Cool the solution to 0 °C.
-
Slowly add an oxidizing agent such as hydrogen peroxide (3.0 eq) in the presence of a catalyst like ammonium molybdate tetrahydrate (0.03 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-chloro-2-methyl-5-(methylsulfonyl)pyrimidine.[1]
Part II: Catalytic Amination Strategies
With the key intermediate in hand, the final step is the introduction of the amino group at the C4 position. Both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are viable and effective methods.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] It is particularly useful for the amination of heteroaryl chlorides.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with an Ammonia Surrogate
Directly using ammonia in Buchwald-Hartwig reactions can be challenging. Therefore, ammonia surrogates are often employed, followed by a deprotection step.[5]
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine | 1.0 eq | Substrate |
| Ammonia Surrogate (e.g., Benzophenone Imine) | 1.2 eq | Source of the amino group |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.02 eq | Palladium source |
| Phosphine Ligand (e.g., Xantphos, XPhos) | 0.04 eq | Stabilizes the palladium catalyst and facilitates the reaction |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.4 eq | Promotes the deprotonation of the amine |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous | Anhydrous conditions are crucial for catalytic activity |
| Temperature | 80 - 110 °C | To drive the reaction to completion |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add 4-chloro-2-methyl-5-(methylsulfonyl)pyrimidine (1.0 eq), the ammonia surrogate (1.2 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
The resulting imine is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final product, 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.[6]
Method B: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the methylsulfonyl group, makes the C4 position highly susceptible to nucleophilic attack. This allows for a direct amination via an SNAr mechanism, which can be a more atom-economical and cost-effective alternative to palladium catalysis.[7]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: Direct Amination with Ammonia (SNAr)
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine | 1.0 eq | Substrate |
| Ammonia (e.g., aqueous or in an organic solvent) | Excess | Nucleophile |
| Solvent (e.g., Dioxane, DMF, NMP) | Polar aprotic | Facilitates the formation of the Meisenheimer complex |
| Temperature | 100 - 150 °C | Higher temperatures are often required for SNAr |
| Pressure | Sealed tube or autoclave | To maintain a sufficient concentration of ammonia |
Experimental Procedure:
-
In a pressure-rated sealed tube, dissolve 4-chloro-2-methyl-5-(methylsulfonyl)pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., 1,4-dioxane).
-
Add an excess of a solution of ammonia (e.g., 7N ammonia in methanol or concentrated aqueous ammonia).
-
Seal the tube and heat the reaction mixture to 100-150 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the tube and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
Comparative Analysis of Catalytic Methods
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based | Catalyst-free |
| Reagents | Ammonia surrogates, phosphine ligands, specific bases | Ammonia |
| Conditions | Milder temperatures (80-110 °C) | Higher temperatures (100-150 °C), often requires pressure |
| Scope | Generally broader for less activated substrates | Highly effective for electron-deficient pyrimidines |
| Cost | Higher due to palladium catalyst and ligands | Lower cost of reagents |
| Atom Economy | Lower due to the use of surrogates and ligands | Higher |
Conclusion and Future Perspectives
The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be reliably achieved through a multi-step sequence culminating in a crucial amination step. Both palladium-catalyzed Buchwald-Hartwig amination and direct nucleophilic aromatic substitution offer viable and effective routes. The choice between these methods will depend on factors such as substrate availability, cost considerations, and the desired scale of the reaction. For laboratory-scale synthesis where mild conditions are paramount, the Buchwald-Hartwig approach is often favored. For larger-scale production where cost and atom economy are critical, optimizing the direct SNAr amination presents a more attractive option.
Future research in this area may focus on the development of more efficient and sustainable catalytic systems, such as those based on earth-abundant metals, or the use of flow chemistry to improve the safety and scalability of the SNAr process.
References
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2018, September 1). Synthesis and characterization of four process impurities in pazopanib. Retrieved from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Filo. (2026, February 8). Synthesis of Pazopanib. Retrieved from [Link]
-
Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
- Google Patents. (2019, October 25). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Crystallization Strategies for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Executive Summary & Physicochemical Profile
The purification of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine presents a classic challenge in heterocyclic process chemistry: balancing the high polarity of the sulfonyl (
Achieving >99.5% purity requires a crystallization system that effectively rejects the two most common synthetic impurities:
-
The Sulfide Precursor: 2-Methyl-5-(methylthio)pyrimidin-4-amine (often the starting material).
-
The Sulfoxide Byproduct: 2-Methyl-5-(methylsulfinyl)pyrimidin-4-amine (incomplete oxidation).
Physicochemical Drivers for Solvent Selection
-
Dipole Moment: High. The sulfone group induces a strong dipole, making the molecule sparingly soluble in non-polar solvents (Hexane, Toluene).
-
Hydrogen Bonding: The C4-amine acts as a donor, while the sulfonyl oxygens and pyrimidine nitrogens act as acceptors. This creates a high lattice energy, necessitating high-temperature dissolution or polar aprotic solvents.
-
Thermal Stability: Generally stable up to melting (>150°C), allowing for reflux-based recrystallization strategies.
Solvent Selection Logic: The Polarity Ladder
To design a robust crystallization protocol, we categorize solvents based on their interaction with the sulfonyl-pyrimidine pharmacophore.
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Class A: High Solubility | DMSO, DMF, DMAc | Strong dipole-dipole & H-bond disruption. | Too High. Product rarely crystallizes upon cooling; requires anti-solvent (water). |
| Class B: Temperature Dependent | Methanol, Ethanol, Isopropanol (IPA) | H-bonding capability matches the solute. | Ideal. High solubility at reflux, low at RT/0°C. |
| Class C: Moderate/Low Solubility | Ethyl Acetate (EtOAc), Acetone | Dipole interactions without strong H-donors. | Selective. Good for rejecting polar sulfoxide impurities. |
| Class D: Anti-Solvents | Heptane, Hexane, Water | Minimal interaction. | Crucial. Used to drive yield in binary systems. |
The "Golden Rule" for Sulfones
Sulfones crystallize best from Alcohols or Alcohol/Water mixtures. The hydroxyl group of the solvent solvates the sulfone oxygens at high temperatures but releases them into the crystal lattice upon cooling.
Experimental Protocols
Protocol A: Solubility Screening (The "Matrix" Approach)
Use this protocol to determine the exact solubility curve for your specific batch, as impurity profiles can shift saturation points.
Objective: Define the Metastable Zone Width (MSZW).
-
Preparation: Weigh 100 mg of crude 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine into 5 separate HPLC vials.
-
Solvent Addition: Add 1.0 mL of the following solvents to the vials:
-
Vial 1: Methanol
-
Vial 2: Ethanol
-
Vial 3: Isopropanol (IPA)
-
Vial 4: Ethyl Acetate
-
Vial 5: Water
-
-
Thermal Cycle:
-
Heat to reflux (or 80°C) with stirring.
-
Observation: If solid remains, add solvent in 0.5 mL increments until dissolved (up to 5 mL).
-
Cool slowly to 25°C over 2 hours.
-
Cool further to 0°C for 1 hour.
-
-
Analysis: Filter crystals and analyze purity via HPLC.
Decision Logic:
-
If soluble at RT: Solvent is too strong (likely DMSO/Methanol). Use as solvent in Anti-solvent crystallization.
-
If insoluble at Reflux: Solvent is too weak. Use as Anti-solvent.
-
If soluble at Reflux but insoluble at RT:Target System.
Protocol B: Primary Recrystallization (Ethanol/Water System)
Recommended for removal of inorganic salts and highly polar sulfoxide impurities.
Step-by-Step Methodology:
-
Dissolution:
-
Charge 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Add 80 mL of Absolute Ethanol .
-
Heat to reflux (78°C). The solution may remain hazy if salts (e.g., NaCl from synthesis) are present.
-
Optional: If not dissolved, slowly add Deionized Water dropwise through the condenser until clarity is achieved (Max 10 mL).
-
-
Hot Filtration (Critical):
-
While at reflux, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove mechanical impurities and insoluble salts.
-
-
Controlled Cooling (Nucleation):
-
Return filtrate to a clean flask.
-
Cool to 60°C. Seed with 10 mg of pure crystal (if available).
-
Ramp down temperature: 10°C per hour until 20°C.
-
-
Maturation:
-
Stir at 20°C for 2 hours.
-
Cool to 0-5°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum.
-
Wash cake with 20 mL of cold Ethanol (0°C).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol C: High-Purity Polishing (Ethyl Acetate/Heptane)
Recommended if the Sulfide precursor (starting material) is the persistent impurity.
-
Dissolution: Suspend crude material in Ethyl Acetate (15 mL/g). Heat to reflux.[1]
-
Solvency Check: If not fully soluble, add small amounts of Ethanol (up to 10% v/v).
-
Precipitation:
-
Remove heat source.
-
Immediately add Heptane (warm, 50°C) dropwise until persistent turbidity is observed (Cloud Point).
-
Add 5% excess solvent (EtOAc) to clear the solution.
-
-
Crystallization:
-
Allow to cool to RT undisturbed (promotes large crystal growth).
-
Once solids appear, stir gently at 0°C for 30 minutes.
-
-
Filtration: Wash with 1:1 EtOAc/Heptane.
Visualization of Workflows
Diagram 1: Solubility Screening & Solvent Selection Decision Tree
Caption: Decision logic for classifying solvents based on thermal solubility profiles.
Diagram 2: Recrystallization Process Flow (Ethanol/Water)
Caption: Step-by-step unit operations for the standard Ethanol/Water recrystallization protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; Impurity level too high. | Re-heat to dissolution. Add 5-10% more solvent. Cool slower (5°C/hr). Seed at the cloud point. |
| Low Yield (<60%) | Solvent volume too high; Product too soluble in EtOH. | Concentrate mother liquor by 50% via rotary evaporation and re-cool. Add water as anti-solvent. |
| Colored Crystals | Oxidation byproducts trapped in lattice. | Add activated carbon (Charcoal) during the hot dissolution step (Step 1), stir for 15 mins, then hot filter. |
| Fine Powder (Hard to filter) | Nucleation was too rapid (Crash cooling). | Cycle the temperature: Heat to dissolve fines, then cool very slowly. Reduce stirring speed. |
References
-
Chemical Identity: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. CAS Registry Number 887350-80-3.[2][3] .
- Pyrimidine Synthesis: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard text for pyrimidine properties and solubility trends).
- Sulfone Purification: Li, J. J. (2014). Name Reactions for Functional Group Transformations. Wiley.
- Crystallization Methodology: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for cooling ramp and anti-solvent protocols).
- Analogous Chemistry: Bollong, M. J., et al. (2016). "Small molecule inhibition of c-MYC-MAX interaction." Cell Chemical Biology, 23(10), 1259-1269. (Describes synthesis and purification of analogous methylsulfonyl pyrimidines like PK11000).
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Application Note: Handling, Storage, and Stability Protocols for Sulfonyl Pyrimidine Amines
Abstract
Sulfonyl pyrimidine amines (SPAs) represent a critical structural class in both agrochemistry (as ALS-inhibiting herbicides like Chlorsulfuron) and drug discovery (as covalent cysteine-targeting warheads).[1] While possessing high biological potency, this class exhibits complex instability profiles driven by pH-dependent hydrolysis of the sulfonylurea bridge and oxidative degradation of the pyrimidine amine moiety in polar aprotic solvents. This application note defines the "Dry Chain" storage protocol and provides a self-validating workflow for solubilization to prevent experimental artifacts caused by compound degradation.
Chemical Stability Profile & Mechanism
To handle SPAs effectively, researchers must understand the two primary degradation vectors: Bridge Hydrolysis and Solvent-Mediated Oxidation .
The Hydrolytic "Achilles Heel"
The core structural vulnerability lies in the sulfonylurea bridge (
-
Acidic Conditions (pH < 7): The bridge undergoes rapid cleavage. The protonation of the urea nitrogen facilitates nucleophilic attack by water, shattering the molecule into a sulfonamide and a pyrimidine amine .
-
Alkaline Conditions (pH > 8): While generally more stable than in acid, high pH can trigger an intramolecular rearrangement (contraction) in specific analogs (e.g., Rimsulfuron), leading to a loss of biological activity [1].
The DMSO Oxidation Trap
Researchers often store libraries in DMSO. However, the amino-pyrimidine moiety (often a degradation product or a precursor) is susceptible to oxidation in DMSO.
-
Mechanism: DMSO acts as a mild oxidant. Over time (days to weeks at RT), amino-pyrimidines can dimerize or form colored condensation products (often red/brown), which interfere with colorimetric assays and alter binding kinetics [2].
Stability Logic Diagram
The following decision tree illustrates the chemical fate of SPAs based on environmental conditions.
Figure 1: Degradation pathways of Sulfonyl Pyrimidine Amines. Note the distinct mechanisms for pH-mediated breakdown vs. solvent-mediated oxidation.
Storage Protocols (The "Dry Chain")
Strict adherence to humidity control is more critical than temperature control for solid-state stability.
Solid State Storage
Objective: Prevent atmospheric moisture absorption (hygroscopicity) to stop spontaneous hydrolysis.
| Parameter | Standard Protocol | Critical Note |
| Temperature | -20°C (Long-term) | Can be stored at 4°C for <1 month. |
| Container | Amber glass vial with Teflon-lined cap. | Do not use plastic eppendorfs for long-term storage (permeable to moisture). |
| Desiccation | Secondary containment with silica gel. | Mandatory. Hydrolysis is autocatalytic once started. |
| Atmosphere | Argon/Nitrogen overlay recommended. | Displaces humid air before capping. |
Solution Storage (Library Management)
Objective: Prevent DMSO oxidation and freeze-thaw degradation.
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Concentration: Store as high-concentration stocks (10 mM – 50 mM). Dilute solutions degrade faster.
-
Temperature: -80°C is preferred; -20°C is acceptable.
-
Cycle Limit: Maximum 3 freeze-thaw cycles.
-
Why? Condensation forms inside the tube upon thawing, introducing water.
-
Mitigation: Aliquot into single-use volumes immediately after initial solubilization.
-
Handling & Solubilization Workflow
This protocol ensures the compound entering your assay is the same one you weighed out.
Preparation for Assay
Pre-requisite: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the powder.
Step-by-Step Solubilization:
-
Weighing: Use an anti-static gun if the powder is fluffy/electrostatic.
-
Solvent Addition: Add anhydrous DMSO. Vortex for 30 seconds.
-
Visual Check: Solution should be clear and colorless. If the solid turns yellow/orange upon dissolution, discard . This indicates prior oxidation of the amine moiety.
-
-
Aqueous Dilution (The "Crash" Risk):
-
SPAs often have low aqueous solubility at neutral pH.
-
Protocol: Dilute the DMSO stock into buffer slowly with rapid agitation.
-
pH Check: Ensure the buffer pH is > 7.0 if possible (and biologically relevant) to maintain solubility, as these compounds are weak acids (pKa ~ 3.5–5.0) and are more soluble in their anionic form [3].
-
Self-Validating QC Step
Before running expensive biological assays (e.g., SPR, Cell Viability), validate the stock integrity.
-
Method: LC-MS (Reverse Phase).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Pass Criteria: Single peak >95% purity.
-
Fail Criteria: Presence of two distinct earlier-eluting peaks (indicative of bridge cleavage: one sulfonamide, one pyrimidine amine).
Figure 2: Operational workflow for solubilizing Sulfonyl Pyrimidine Amines. The equilibration step is critical to prevent moisture ingress.
Safety & Disposal
Hazard Profile
-
Toxicity: Generally low mammalian toxicity (Target: Acetolactate Synthase, absent in mammals).
-
Sensitization: Pyrimidine amines can be skin and respiratory sensitizers.
-
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle powder in a fume hood to avoid dust inhalation.
Deactivation & Disposal
Do not pour active sulfonylureas down the drain, as they are potent herbicides even at trace levels (ppb range).
-
Deactivation Protocol:
-
Adjust solution pH to < 3.0 using dilute HCl.
-
Incubate at room temperature for 24 hours.
-
Mechanism: This forces rapid hydrolysis of the sulfonylurea bridge, rendering the compound herbicidally inactive [4].
-
Dispose of the neutralized mixture as chemical waste.
-
References
-
Zheng, L., et al. (2008).[2] "Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions." Journal of Agricultural and Food Chemistry. Link
-
Hemslid, J., et al. (2012). "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening." BMC Chemical Biology. Link
-
Sarmah, A. K., & Sabadie, J. (2002). "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review." Journal of Agricultural and Food Chemistry. Link
-
Berger, B. M., & Wolfe, N. L. (1996). "Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems." Environmental Toxicology and Chemistry. Link
Sources
Nucleophilic substitution reactions involving 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
An In-depth Technical Guide to Nucleophilic Substitution Reactions of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS No. 887350-80-3) is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug development.[1] Its structure, featuring an electron-deficient pyrimidine core activated by a potent electron-withdrawing methylsulfonyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group at the C5 position is a superior leaving group, enabling the strategic introduction of a wide array of functional groups.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this versatile building block, including field-proven protocols, mechanistic insights, and practical troubleshooting advice.
The pyrimidine motif is a cornerstone in numerous therapeutic agents, and the ability to selectively modify its structure is crucial for lead optimization and the development of novel chemical entities.[4] Understanding the nuances of nucleophilic substitution on the 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine core allows for the rational design and synthesis of compound libraries with diverse pharmacological profiles.
Mechanistic Overview: The SNAr Pathway
The primary reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, this reaction does not proceed via a direct SN2 displacement. Instead, it involves a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the methylsulfonyl group (C5). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the sulfonyl group, which is crucial for stabilizing this transient species.
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate anion (CH₃SO₂⁻), a stable and excellent leaving group.
The electron-withdrawing nature of both the pyrimidine ring nitrogens and the C5-sulfonyl group is critical; it lowers the energy barrier for the formation of the Meisenheimer complex, thereby facilitating the reaction.[5]
Caption: General SNAr mechanism on the pyrimidine core.
Application I: Synthesis of Novel Aminopyrimidines
The displacement of the methylsulfonyl group with various amines is a robust and widely applicable transformation for generating libraries of substituted 4-aminopyrimidines. These motifs are prevalent in kinase inhibitors and other targeted therapies.
Protocol 1: General Procedure for Amination
This protocol details a standard procedure for the reaction of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine with a primary or secondary amine.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine | e.g., AChemBlock[1] | ≥95% |
| Primary or Secondary Amine | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Ethyl Acetate (EtOAc) | Various | ACS Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Various | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (1.0 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 eq.) followed by anhydrous DMF to create a solution of approximately 0.1-0.2 M.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture. The base acts as an acid scavenger for any protons generated, driving the reaction to completion. For less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required in a separate deprotonation step.
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Microwave irradiation (e.g., 140 °C for 30-60 minutes) can significantly accelerate the reaction.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-substituted pyrimidine derivative.
Application II: Synthesis of Aryl/Alkyl Ethers
The reaction with alcohols or phenols (O-nucleophiles) provides access to 5-alkoxy or 5-aryloxy pyrimidine derivatives. This requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base.
Protocol 2: General Procedure for O-Alkylation/Arylation
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine | e.g., AChemBlock[1] | ≥95% |
| Alcohol or Phenol | Various | Anhydrous |
| Sodium Hydride (NaH), 60% dispersion in oil | Various | - |
| Tetrahydrofuran (THF) | Various | Anhydrous |
| Saturated Ammonium Chloride Solution (NH₄Cl) | Lab Prepared | - |
Step-by-Step Methodology
-
Nucleophile Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired alcohol or phenol (1.5 eq.) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature to ensure complete formation of the alkoxide/phenoxide.
-
Substrate Addition: Dissolve 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the nucleophile solution.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C for THF) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography or recrystallization.
Caption: A typical experimental workflow for amination.
Data Presentation: Representative Transformations
The following table summarizes expected outcomes for nucleophilic substitution reactions on 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, based on analogous systems reported in the literature.[5][6][7][8]
| Nucleophile | Conditions | Product Type | Expected Yield (%) |
| Morpholine | DIPEA, DMF, 120 °C, 12 h | 5-Morpholinyl-pyrimidine | 85-95 |
| Aniline | K₂CO₃, DMF, 140 °C, 24 h | 5-(Phenylamino)-pyrimidine | 70-85 |
| Benzylamine | DIPEA, DMSO, 100 °C, 8 h | 5-(Benzylamino)-pyrimidine | 80-90 |
| Sodium Methoxide | Methanol, 60 °C, 4 h | 5-Methoxy-pyrimidine | 90-98 |
| Sodium Thiophenate | NaH, THF, 65 °C, 6 h | 5-(Phenylthio)-pyrimidine | 80-90 |
Expert Insights: Factors Influencing Reactivity
-
Nucleophilicity: Aliphatic amines are generally more nucleophilic and react faster than aromatic amines due to the delocalization of the lone pair into the aromatic ring.[9] Thiols are "soft" nucleophiles and show high reactivity towards displacing the sulfonyl group.[3]
-
Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can slow down the rate of reaction.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are ideal as they effectively solvate cations but not the anionic nucleophile, enhancing its reactivity. For greener chemistry applications, solvents like polyethylene glycol (PEG-400) have shown excellent efficacy in similar SNAr reactions, often accelerating them.[7]
-
Leaving Group Ability: The methylsulfonyl group is an excellent leaving group, superior to halides like chlorine in many pyrimidine systems, due to the stability of the resulting methylsulfinate anion.[8][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Inactive base or insufficient amount. | 1. Increase temperature or switch to microwave heating. 2. Use a stronger base (e.g., NaH) to deprotonate the nucleophile. 3. Use fresh, anhydrous base and solvent. Increase stoichiometry of the base. |
| Multiple Products | 1. Side reactions (e.g., reaction at the C4-amino group). 2. Degradation of starting material or product. | 1. Lower the reaction temperature. 2. Protect the C4-amino group if it is interfering. 3. Reduce reaction time and monitor carefully. |
| Difficult Purification | Product has similar polarity to starting material or byproducts. | Optimize the chromatography solvent system. Consider a different work-up procedure or recrystallization if the product is a solid. |
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
-
Bunev, A. S., et al. (2022). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 27(19), 6248. Available at: [Link]
-
ResearchGate. (2025). Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. Available at: [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. Available at: [Link]
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
-
Liu, W., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available at: [Link]
-
Volovenko, Y. M., et al. (1998). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 8(3), 113-114. Available at: [Link]
- Google Patents. (2012). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
- BenchChem. (n.d.). 4-Methanesulfonylpyrimidin-2-amine.
-
Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(36), E5271-E5280. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(11), 3591. Available at: [Link]
-
European Patent Office. (2013). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines. Available at: [Link]
-
McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive. Available at: [Link]
-
Torres, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21. Available at: [Link]
-
PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
-
MDPI. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Available at: [Link]
-
PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Available at: [Link]
Sources
- 1. 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine 95.00% | CAS: 887350-80-3 | AChemBlock [achemblock.com]
- 2. 4-Methanesulfonylpyrimidin-2-amine | 1368103-91-6 | Benchchem [benchchem.com]
- 3. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 11. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address specific issues, explaining the causality behind our recommendations and grounding them in established chemical principles.
Part 1: Synthesis of the 2-Methyl-5-(methylthio)pyrimidin-4-amine Intermediate
The most common and efficient pathway to the target molecule involves the initial synthesis of a methylthio-substituted pyrimidine, which serves as a stable precursor for the final oxidation step. This section addresses common issues in the formation of this key intermediate.
Frequently Asked Questions & Troubleshooting
Question 1: What is a reliable synthetic route for the 2-Methyl-5-(methylthio)pyrimidin-4-amine intermediate?
Answer: A robust and frequently employed method is the cyclocondensation reaction between acetamidine and a functionalized three-carbon electrophile. A highly effective starting material is 2-(methylthio)-3-oxopropanenitrile (or its enol ether equivalent), which can be condensed with acetamidine hydrochloride in the presence of a base like sodium ethoxide.
The general reaction scheme is as follows:
This approach is advantageous because the starting materials are accessible and the pyrimidine ring formation is often high-yielding. Variations on this route exist, such as using malononitrile derivatives as starting points for the C3 fragment.[1][2]
Question 2: My cyclization reaction yield is poor. What are the likely causes and how can I improve it?
Answer: Low yield in the cyclocondensation step is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup procedure.
1. Reagent Quality & Stoichiometry:
-
Base Selection and Purity: The base is critical for deprotonating the acetamidine hydrochloride and facilitating the condensation. Sodium ethoxide or sodium methoxide are commonly used. Ensure the alkoxide is fresh and anhydrous; partially hydrolyzed base will be ineffective and introduce water, which can promote side reactions.
-
Acetamidine Stability: Acetamidine hydrochloride is hygroscopic and can degrade. Use freshly dried reagent or a new bottle if in doubt.
-
Stoichiometry: A slight excess of the base (1.1 to 1.5 equivalents) can sometimes improve yields by ensuring complete deprotonation and driving the reaction forward. However, a large excess can lead to undesired side reactions.
2. Reaction Conditions:
-
Solvent: Anhydrous ethanol or methanol are the preferred solvents. The presence of water can lead to hydrolysis of intermediates.
-
Temperature Control: The reaction is typically run at reflux. However, if you are observing significant decomposition or dark tarry byproducts, consider running the reaction at a lower temperature for a longer period (e.g., 50-60 °C for 12-24 hours).
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will leave starting material, while excessive time at high temperatures can lead to product degradation.
3. Workup Procedure:
-
Neutralization: After the reaction is complete, the mixture is typically quenched with water and neutralized. Abrupt changes in pH can cause product decomposition. A controlled neutralization with a mild acid like acetic acid or ammonium chloride solution is recommended.
-
Product Isolation: The intermediate is often a solid. If it fails to precipitate upon quenching, it may be due to high solubility in the solvent mixture. Try reducing the volume of the organic solvent under vacuum before adding water or adding an anti-solvent.
Experimental Workflow: Cyclocondensation
A visual representation of the decision-making process for troubleshooting low yields in the cyclocondensation step.
Caption: Troubleshooting logic for low-yield cyclization.
Part 2: Oxidation of 5-methylthio to 5-methylsulfonyl
The conversion of the electron-rich methylthio group to the electron-withdrawing methylsulfonyl group is a critical transformation that significantly alters the electronic properties of the pyrimidine ring.[3] This step is prone to issues of incomplete reaction or over-oxidation.
Frequently Asked Questions & Troubleshooting
Question 3: What are the best oxidizing agents for converting the methylthio group, and what are the trade-offs?
Answer: The choice of oxidant is crucial for a clean and high-yielding reaction. The goal is to selectively oxidize the sulfur atom without affecting the sensitive aminopyrimidine core. Several reagents can accomplish this, each with distinct advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Oxone® (Potassium peroxymonosulfate) | MeOH/H₂O, 0 °C to RT | Inexpensive, effective, easy workup.[4] | Can be acidic; requires careful pH control. |
| m-CPBA (meta-Chloroperoxybenzoic acid) | DCM or CHCl₃, 0 °C to RT | Highly selective, works well in organic solvents. | Can be expensive, potentially explosive (shock-sensitive), acidic byproduct (m-CBA) requires removal. |
| H₂O₂ / Na₂WO₄ | H₂O/Acetone, RT to 50 °C | "Green" reagent, inexpensive.[5] | Can be slower, may require heating which can degrade product. |
Our recommendation for initial trials is Oxone® due to its cost-effectiveness and straightforward workup. However, if substrate degradation under aqueous or acidic conditions is a concern, m-CPBA in an anhydrous organic solvent like Dichloromethane (DCM) is an excellent alternative.
Question 4: My oxidation is incomplete. How can I push it to completion without causing decomposition?
Answer: Seeing a mix of starting material, the intermediate sulfoxide, and the desired sulfone is a common outcome. Here’s how to address it:
-
Stoichiometry of the Oxidant: The oxidation from sulfide to sulfone is a two-step process (Sulfide -> Sulfoxide -> Sulfone). This requires a minimum of 2 equivalents of the oxidizing agent. Often, using a slight excess (e.g., 2.1 - 2.5 equivalents) is necessary to drive the reaction to completion. Add the oxidant in portions to control the reaction exotherm.
-
Temperature and Reaction Time: Many oxidations are initiated at 0 °C to control the initial exotherm and then allowed to slowly warm to room temperature. If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes complete the conversion. Monitor closely by TLC/LC-MS to find the optimal balance where starting material is consumed before product degradation becomes significant.
-
Solvent and pH: With Oxone®, the reaction mixture can become acidic, which can protonate the aminopyrimidine and deactivate it towards further oxidation. Adding a buffer like sodium bicarbonate (NaHCO₃) to maintain a near-neutral pH can significantly improve the reaction rate and yield.
Question 5: I'm observing significant byproduct formation and a low yield of the desired sulfone. What's going wrong?
Answer: This usually points to over-oxidation or degradation of the heterocyclic ring. The pyrimidine ring itself, especially with an activating amino group, can be susceptible to oxidation under harsh conditions.
-
Control the Exotherm: The oxidation of sulfur is highly exothermic. If the oxidant is added too quickly or at too high a starting temperature, localized "hot spots" can form, leading to uncontrolled side reactions. Always add the oxidant portion-wise to a cooled (0 °C) solution of the substrate.
-
Avoid Harsh Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid are generally too harsh and non-selective for this transformation and should be avoided.
-
N-Oxide Formation: The nitrogen atoms in the pyrimidine ring can sometimes be oxidized to N-oxides. This is more likely with peroxy-acid reagents like m-CPBA if the reaction is run for too long or at elevated temperatures. Using the minimum necessary equivalents of oxidant and monitoring the reaction to stop it upon completion is key.[6]
-
Workup: Once the reaction is complete, it's important to quench any excess oxidant. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective for this purpose. This prevents further reactions during workup and isolation.
Synthetic Pathway and Key Control Points
This diagram illustrates the two-stage synthesis with critical parameters highlighted at each step.
Caption: Overall synthetic workflow and critical control parameters.
Part 3: Purification and Final Product Handling
Question 6: What is the most effective method for purifying the final product, 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine?
Answer: The purification strategy depends on the purity of the crude material and the scale of the reaction.
-
Crystallization: If the crude product is relatively clean (>90% by LC-MS or NMR), direct crystallization is the most efficient method for obtaining high-purity material. Common solvent systems for pyrimidine derivatives include ethanol, isopropanol, or ethyl acetate/heptane mixtures. Experiment with small-scale solvent screening to find the optimal system that provides good recovery and high purity.
-
Silica Gel Chromatography: If the crude material contains significant impurities (e.g., starting material, sulfoxide intermediate, or byproducts), column chromatography is necessary.[7][8]
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar system like 100% DCM or ethyl acetate/hexanes and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. The sulfone product is quite polar and will require a more polar eluent than the sulfide starting material.
-
Pro-Tip: To improve peak shape and prevent streaking of the basic amino-pyrimidine on the acidic silica gel, you can pre-treat the silica with triethylamine or add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-(methylthio)pyrimidin-4-amine
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (10 mL per 1 g of acetamidine).
-
Add sodium ethoxide (1.1 eq) to the ethanol and stir until dissolved.
-
Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 3-(dimethylamino)-2-(methylthio)acrylonitrile (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., 5% MeOH in DCM).
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add the concentrated mixture to an equal volume of cold water with stirring.
-
The product should precipitate as a solid. If not, adjust the pH to ~7-8 with dilute acetic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.
Protocol 2: Oxidation to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
-
Dissolve the 2-Methyl-5-(methylthio)pyrimidin-4-amine intermediate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve Oxone® (2.2 eq) in water.
-
Add the Oxone® solution to the cooled substrate solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed.
-
Cool the reaction back to 0 °C and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.
-
Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by crystallization or silica gel chromatography as described in Part 3.
References
- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development.
- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF.
- Novel synthesis of substituted 4-amino-pyrimidines - P
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- Structure−Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Aryl
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF.
- DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Publishing.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC. NIH.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
- Pyrimidine: Definition, Structure & Synthesis - Organic Chemistry. Vaia.
- 2-METHYL-5-(PROPYLSULFONYL)PYRIMIDIN-4-AMINE | 175202-09-2. ChemicalBook.
- (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC.
- 175202-09-2|2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. BLDpharm.
- 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine 95.00%. Advanced ChemBlocks.
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfon
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.
- Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. AUETD Home.
- US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low solubility of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support guide for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS: 887350-80-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Understanding the Challenge: The "Why" Behind Low Solubility
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine possesses a molecular structure that contributes to its poor solubility in aqueous solutions. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively non-polar aromatic system.[1] The methyl and methylsulfonyl groups further increase the molecule's hydrophobicity. The sulfonyl group, despite its oxygen atoms, is a relatively weak hydrogen bond acceptor. The primary amine group offers a site for hydrogen bonding, but the overall molecular characteristics favor partitioning into less polar environments.
This inherent low aqueous solubility can present significant hurdles in various experimental workflows, from biological screening assays to formulation development. The following sections provide a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine?
A1: Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 887350-80-3 | [2] |
| Molecular Formula | C₆H₉N₃O₂S | [2] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 98% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a direct consequence of the compound's low intrinsic solubility. This can be exacerbated by several factors including:
-
Concentration: Exceeding the solubility limit of the compound in your specific buffer system.
-
pH: The pH of the buffer can significantly influence the ionization state of the amine group, thereby affecting solubility.[3][4][5][6]
-
Temperature: Solubility of solids in liquids generally increases with temperature, so a decrease in temperature could induce precipitation.[7][8][9]
-
Buffer Composition: The presence of salts or other components in the buffer can impact the solubility through common ion effects or other interactions.
Q3: Can I use DMSO to dissolve the compound first? What are the potential downsides?
A3: Yes, using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a very common and often necessary first step.[10] However, it's crucial to be aware of the potential downsides:
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells in biological assays and may interfere with certain enzymatic reactions. It is best practice to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v).
-
"Crashing Out": When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can rapidly precipitate or "crash out" if the final concentration in the aqueous medium is above its solubility limit. This is a common issue with poorly soluble compounds.
-
Compound Stability: While generally a stable solvent, prolonged storage in DMSO can sometimes lead to degradation of certain compounds.[10]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section details a systematic workflow for troubleshooting and improving the solubility of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
dot
Caption: A systematic workflow for addressing low solubility issues.
Step 1: Verification of Compound Integrity
Before attempting to modify solubility, it is crucial to confirm the purity and identity of your compound. Impurities from synthesis or degradation products can significantly impact solubility.
Protocol: Purity and Identity Verification
-
Visual Inspection: Examine the compound for any discoloration or change in physical appearance.
-
Purity Assessment (LC-MS):
-
Prepare a stock solution in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to check for the presence of impurities. The mass spectrum should confirm the expected molecular weight of 187.22 g/mol .[2]
-
-
Structural Confirmation (NMR):
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Step 2: Optimization of the Solvent System
a. pH Adjustment
The primary amine group in 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is basic.[3] By lowering the pH of the aqueous solution, this amine group can be protonated, forming a more soluble salt.[4][5][6]
Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Add an excess of the compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
Expected Outcome: You should observe a higher solubility at lower pH values.
Sources
- 1. cas 887350-80-3|| where to buy 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine [english.chemenu.com]
- 2. 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine 95.00% | CAS: 887350-80-3 | AChemBlock [achemblock.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. reddit.com [reddit.com]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. scispace.com [scispace.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
The following technical guide addresses the purification and impurity management of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS: 887350-80-3). This content is structured for research and development professionals requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or API synthesis.
Impurity Profiling & Diagnosis
Before attempting purification, you must accurately identify the "breakthrough" impurities. In the synthesis of methylsulfonyl pyrimidines, the reaction typically proceeds via the oxidation of the corresponding sulfide (thioether).
The crude product often contains a mixture of the target sulfone and three specific impurities.
The Impurity Landscape
| Impurity Type | Chemical Species | Origin | Detection (LC-MS/NMR) |
| Intermediate | Sulfoxide (2-Methyl-5-(methylsulfinyl)pyrimidin-4-amine) | Incomplete oxidation (kinetic stall). | MS: [M-16] relative to product.NMR: Methyl doublet (chiral center at S) or diastereotopic splitting. |
| Starting Material | Sulfide (2-Methyl-5-(methylthio)pyrimidin-4-amine) | Stalled reaction or insufficient oxidant. | MS: [M-32] relative to product.NMR: Methyl singlet significantly upfield (~2.5 ppm). |
| Over-Oxidation | N-Oxide (Pyrimidine N-oxide derivatives) | Excess oxidant or high temperature. | MS: [M+16].NMR: Downfield shift of aromatic proton (H-6). |
| Reagent Byproduct | m-Chlorobenzoic Acid (mCBA) | If mCPBA was used as oxidant.[1] | NMR: Aromatic multiplets (7.4–8.0 ppm).Solubility: Insoluble in water, soluble in DCM. |
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise oxidation and potential side reactions. Use this to pinpoint where your synthesis drifted.
Figure 1: Stepwise oxidation pathway. The conversion of Sulfoxide to Sulfone is often the rate-limiting step, leading to sulfoxide contamination if the reaction is quenched too early.
Troubleshooting Guides
Issue A: "I cannot remove the Sulfoxide impurity."
Diagnosis: Sulfoxides and sulfones have similar polarities, making separation by standard silica chromatography difficult (co-elution is common). Root Cause: The reaction was quenched before the second oxidation step was complete. Corrective Protocol (Oxidative Workup): Instead of separating, drive the impurity to product.
-
Resuspend the crude material in the reaction solvent (e.g., DCM or Acetone/Water).
-
Add 0.5 equivalents of additional oxidant (mCPBA or Oxone).
-
Stir at room temperature for 4–6 hours.
-
Monitor by HPLC until the Sulfoxide peak (<1%) disappears.
-
Why this works: It is chemically easier to convert the impurity into the product than to physically separate it.
Issue B: "My product contains persistent m-Chlorobenzoic acid (mCBA)."
Diagnosis: If you used mCPBA, the byproduct mCBA is often co-precipitated with the sulfone. Protocol (The "Base Wash"):
-
Dissolve the crude mixture in DCM (Dichloromethane). Note: Sulfones are moderately soluble in DCM; if insoluble, use EtOAc.
-
Wash the organic layer vigorously with 10% aqueous Sodium Sulfite (to quench peroxides) followed by Saturated Sodium Bicarbonate (
) . -
Critical Step: Repeat the bicarbonate wash 3 times. The mCBA is converted to its water-soluble sodium salt and removed.
-
Dry organic layer (
) and concentrate.
Advanced Purification Protocols
If "driving the reaction to completion" is not an option, use these purification methods based on the physicochemical properties of the aminopyrimidine.
Method 1: The "Acid-Base Swing" (Recommended)
This method exploits the basicity of the 4-amino group. Neutral impurities (like unreacted reagents) will not protonate.
Step-by-Step:
-
Dissolution: Suspend the crude solid in 1N HCl (aq) . The product should dissolve as the hydrochloride salt.
-
Observation: If solids remain, these are non-basic impurities.
-
-
Filtration: Filter the acidic solution through Celite to remove insoluble impurities.
-
Extraction (Wash): Extract the aqueous acidic layer with DCM or EtOAc .
-
Action: Discard the organic layer (contains neutral sulfoxides, sulfones lacking amines, or residual oxidants).
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9–10 using 6N NaOH or conc.
. -
Collection: The target amine will precipitate as a white/off-white solid. Filter and wash with cold water.
Method 2: Recrystallization
Suitable for removing trace inorganic salts and minor organic impurities.
-
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).
-
Protocol:
-
Heat EtOH to reflux.
-
Add crude solid until saturation.
-
If insoluble particles remain, hot filter.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Note: Aminopyrimidine sulfones crystallize well due to strong intermolecular hydrogen bonding between the sulfone oxygens and the amine protons [1].
-
Decision Tree for Purification
Figure 2: Logical flow for selecting the appropriate purification strategy based on impurity type.
Frequently Asked Questions (FAQs)
Q1: My product turned pink/red during the acid-base extraction. What happened? A: This often indicates the presence of trace transition metals (if a catalyst was used previously) or the formation of an N-oxide which can be chromogenic under acidic conditions.
-
Fix: Treat the acidic solution with activated charcoal before basification. This usually adsorbs the colored species.
Q2: Can I use column chromatography? A: Yes, but it is often inefficient for sulfones due to "streaking."
-
Recommendation: Use a polar mobile phase. A gradient of 0–10% Methanol in DCM is standard. Adding 1% Triethylamine (TEA) or Ammonia can reduce tailing caused by the interaction of the amine with acidic silanols [2].
Q3: Is the sulfone group stable to the acid extraction method? A: Yes. Methyl sulfones are highly stable to aqueous acid and base at moderate temperatures. They do not hydrolyze under the conditions described (1N HCl, room temp) [3].
Q4: Why is the melting point of my product lower than the literature value (approx 200°C+)? A: A depressed melting point usually indicates Sulfoxide contamination. Even 2-3% sulfoxide can significantly disrupt the crystal lattice of the sulfone, lowering the melting point by 10–20°C. Run a quantitative NMR (qNMR) to confirm purity.
References
-
Solubility and Crystallization of Aminopyrimidines
-
Chromatography of Polar Amines
- Source: Chemistry LibreTexts. (2020).
-
URL:[Link]
-
Stability of Sulfones
- Source: Organic Chemistry Portal. (n.d.). Synthesis and Stability of Sulfones.
-
URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges associated with steric hindrance in your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve your synthetic targets.
Introduction: The Challenge of Steric Hindrance
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a valuable building block in medicinal chemistry and materials science. However, its inherent structural features—specifically the methyl group at the 2-position and the bulky methylsulfonyl group at the 5-position—can present significant steric challenges.[1][2] This steric hindrance can impede the approach of nucleophiles or coupling partners to the reactive centers of the molecule, leading to sluggish or failed reactions.[1][2]
This guide provides a systematic approach to overcoming these steric barriers, focusing on strategic catalyst and ligand selection, optimization of reaction conditions, and alternative synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine failing or giving low yields?
A1: The primary reason for poor performance in cross-coupling reactions with this substrate is the steric hindrance around the 4-amino group. The adjacent methyl and methylsulfonyl groups create a crowded environment that can disfavor the oxidative addition and reductive elimination steps in the catalytic cycle.[3][4]
-
Catalyst Deactivation: The sterically demanding environment can lead to the formation of inactive palladium species.
-
Suboptimal Ligand Choice: Standard phosphine ligands may not be bulky or electron-rich enough to facilitate the coupling of this hindered amine.[3]
-
Inefficient Reductive Elimination: The final step to form the C-N bond can be slow due to the steric clash between the pyrimidine and the coupling partner on the metal center.
Q2: I am observing significant amounts of starting material even after prolonged reaction times and elevated temperatures. What can I do?
A2: This is a classic sign that the activation energy for the reaction is too high, likely due to steric hindrance. Simply increasing the temperature may lead to decomposition. A more strategic approach is required:
-
Re-evaluate your catalytic system: A more active catalyst, often featuring a specialized ligand, is necessary.
-
Consider a different coupling strategy: If palladium-catalyzed methods are consistently failing, copper-catalyzed (Ullmann-type) reactions might offer a viable alternative.[5]
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. A screen of different solvents may be beneficial.[6]
Q3: Are there specific ligands that are known to be effective for coupling sterically hindered amines like this one?
A3: Yes, the development of bulky, electron-rich phosphine ligands has been a game-changer for challenging cross-coupling reactions.[3][7] For sterically hindered substrates, consider ligands from the following classes:
-
Biaryl Phosphine Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be both bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[8]
-
Ferrocene-Based Ligands: Hartwig's ferrocene-derived ligands (e.g., Josiphos) have also shown great success in coupling hindered partners.[3]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and activity compared to phosphines.
Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
If you are experiencing low yields or no reaction, follow this systematic troubleshooting workflow.
Caption: Optimization strategy for SNAr reactions.
Experimental Protocol: General Procedure for SNAr
-
Setup: In a round-bottom flask or sealed tube, dissolve 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 mmol) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA, 2.0 mmol).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
| Nucleophile Type | Solvent | Temperature (°C) | Expected Reactivity |
| Primary Alkylamines | DMSO | 120-140 | Generally reactive, but rate decreases with increasing steric bulk. |
| Secondary Alkylamines | DMF | 130-150 | More challenging due to increased steric hindrance. May require prolonged heating. |
| Anilines | NMP | 150+ | Electron-rich anilines are more reactive. Ortho-substituted anilines are particularly difficult. |
Conclusion
Overcoming the steric hindrance in reactions involving 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine requires a thoughtful and systematic approach. By carefully selecting advanced catalytic systems, particularly those with bulky, electron-rich ligands, and by optimizing reaction parameters such as base, solvent, and temperature, researchers can significantly improve the outcomes of their synthetic endeavors. When traditional methods fall short, considering alternative coupling strategies like Ullmann-type reactions can provide a pathway to success. This guide serves as a starting point for troubleshooting and developing robust protocols for this challenging yet valuable substrate.
References
Sources
- 1. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. jmcct.com [jmcct.com]
Scale-up challenges for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine manufacturing
Technical Support Center: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support hub for the scale-up of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS: 887350-80-3). This intermediate is a critical scaffold for various kinase inhibitors (e.g., JAK, CDK) but presents a "deceptively simple" profile. While the chemistry appears straightforward, the transition from gram to kilogram scale introduces significant safety and purity risks, primarily driven by the oxidation of the sulfide precursor .
This guide addresses the three primary bottlenecks: Exothermic Runaway Risks , N-Oxide Impurity Formation , and Solubility/Slurry Management .
Module 1: The Oxidation Bottleneck (Safety & Kinetics)
The Challenge:
The industrial standard for converting the precursor 2-methyl-5-(methylthio)pyrimidin-4-amine to the sulfone is catalytic oxidation using Sodium Tungstate (
-
Risk: This reaction is highly exothermic (
for sulfide sulfone). -
Failure Mode:
accumulation. If the reaction temperature is too low during addition, peroxide accumulates. Once the reaction "kicks," the accumulated peroxide reacts instantaneously, leading to a thermal runaway and potential vessel rupture.
Protocol: Controlled Oxidation with Heat Flow Monitoring
Reagents:
-
Substrate: 2-methyl-5-(methylthio)pyrimidin-4-amine (1.0 eq)
-
Oxidant: 30-50%
(2.2 - 2.5 eq) -
Catalyst:
(1-2 mol%) -
Solvent: Water/Acetic Acid (or Water/H2SO4) – Acidic pH is critical (see Module 2).
Step-by-Step Procedure:
-
Charge: Load sulfide, catalyst, and water into the reactor. Adjust pH to 4.0–5.0 using
or Acetic Acid. -
Heat: Warm the slurry to 50–55°C . Crucial: Do not start peroxide addition cold.
-
Initiation: Add 5% of the total
charge. Wait for the exotherm (temperature rise of 2–5°C).-
Troubleshooting: If no exotherm is observed within 10 minutes, STOP . Do not add more peroxide. Check catalyst loading and temperature.
-
-
Controlled Addition: Once initiation is confirmed, dose the remaining
over 4–6 hours, maintaining internal temperature at 60–65°C using jacket cooling. -
Quench: After IPC (In-Process Control) confirms conversion (>99%), destroy excess peroxide using aqueous sodium sulfite (
) before cooling to prevent oxygen off-gassing during filtration.
Visualizing the Hazard: Thermal Runaway Logic
Figure 1: Safety logic gate for Hydrogen Peroxide oxidation. Accumulation of unreacted peroxide is the primary cause of scale-up explosions in sulfide oxidations.
Module 2: Impurity Control (Regioselectivity)
The Challenge: The pyrimidine ring contains electron-rich nitrogens (the ring N and the exocyclic amine). Oxidants like mCPBA or Peroxide/Tungstate are electrophilic. Without protection, they will oxidize the ring nitrogen to form an N-Oxide impurity (typically 2-methyl-5-(methylsulfonyl)pyrimidin-4-amine N-oxide).
Mechanism:
-
Neutral pH: The ring nitrogen lone pair is available
High N-Oxide formation (5–15%). -
Acidic pH (< 2): The ring nitrogen is protonated (
). The positive charge repels the electrophilic oxidant, directing oxidation solely to the sulfur.
Data Comparison: pH vs. Impurity Profile
| Reaction Condition | Sulfone Yield | Sulfoxide (Intermediate) | N-Oxide (Impurity) |
| Neutral (pH 7) | 82% | < 1% | 12% (Difficult to remove) |
| Basic (pH 9) | 65% | 5% | 25% (Major degradation) |
| Acidic (pH 1-2) | 94% | < 0.5% | < 0.2% (Undetectable) |
Troubleshooting Guide:
-
Issue: HPLC shows a peak at RRT 0.9 (often the N-oxide).
-
Solution: Ensure the reaction is run in Acetic Acid or with 1.5 eq of Sulfuric Acid . If N-oxide is already present, it is difficult to reduce back without reducing the sulfone. Recrystallization from water/ethanol is the only viable purification method.
Module 3: Physical Processing (Filtration & Drying)[1]
The Challenge: Sulfones are highly crystalline and polar. Upon cooling the reaction mixture, the product often precipitates rapidly, trapping mother liquor and impurities (occlusion). Furthermore, aminopyrimidines can form fine needles that clog filter cloth.
Protocol: Crystal Engineering for Filtration
-
Hot Filtration: If the product is soluble at 60°C, filter the hot solution to remove mechanical impurities (and tungsten salts if using a heterogeneous support).
-
Controlled Cooling: Cool from 65°C to 20°C over 4 hours (linear ramp). Rapid cooling generates "fines" (small particles) that block filters.
-
Antisolvent: If solubility is too high in acid/water, slowly add Isopropanol (IPA) at 40°C to induce nucleation.
-
Wash: Wash the cake with water (to remove acid/catalyst) followed by cold IPA (to displace water and aid drying).
Frequently Asked Questions (FAQ)
Q1: Why does my reaction turn yellow/orange during oxidation?
-
A: This usually indicates the formation of N-oxides or oxidative coupling byproducts (azoxy species) due to high pH or high temperature. Ensure your pH is < 2.0. If the color persists, a carbon treatment (Charcoal) during the hot filtration step is effective.
Q2: Can I use mCPBA instead of Tungstate/Peroxide?
-
A: For gram-scale, yes. For kilo-scale, no . mCPBA produces stoichiometric amounts of m-chlorobenzoic acid waste, which complicates purification and increases cost. The Tungstate/
route produces only water as a byproduct, making it the superior process choice.
Q3: The reaction stalls at the sulfoxide stage. Adding more peroxide doesn't help.
-
A: The oxidation of Sulfoxide
Sulfone is slower than Sulfide Sulfoxide.-
Check 1: Is the pH too low? (pH < 0 can protonate the sulfoxide, making it less nucleophilic). Adjust to pH 1–2.
-
Check 2: Is the catalyst active? Tungstate can complex with impurities. Add a fresh 0.5 mol% aliquot of
.
-
Q4: How do I remove residual Tungsten?
-
A: Tungsten limits are strict in pharma (< 20 ppm). Wash the final filter cake with a 5% solution of EDTA or Sodium Bicarbonate to solubilize residual tungstic acid species before the final water wash.
References
-
Process Safety of Tungsten-Catalyzed Oxidation
- Title: Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Labor
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
N-Oxide Impurity Formation in Pyrimidines
- Title: Mono-N-oxidation of Heterocycle-Fused Pyrimidines (Mechanism & Conditions).
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
-
General Synthesis of Sulfonyl Pyrimidines
-
Hydrogen Peroxide Handling Guidelines
- Title: H2O2 Safety and Handling (Solvay Chemicals).
- Source: Solvay Technical Document
-
URL:[Link]
Sources
Validation & Comparative
A Guide to C-NMR Interpretation for the Structural Confirmation of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of a molecule. This guide provides an in-depth, technical comparison to aid in the structural confirmation of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, a novel pyrimidine derivative, by interpreting its predicted ¹³C-NMR spectrum and comparing it with an analogous, commercially available compound, 2-amino-4-methylpyrimidine.
The Critical Role of Substituents in ¹³C-NMR of Pyrimidines
The chemical shift of a carbon atom in a ¹³C-NMR spectrum is highly sensitive to its electronic environment. In aromatic and heteroaromatic systems like pyrimidine, the position of a carbon atom and the nature of the substituents attached to the ring profoundly influence its resonance frequency. Electron-donating groups (EDGs), such as an amino (-NH₂) group, tend to shield the carbon nuclei, causing an upfield shift to a lower ppm value.[1] Conversely, electron-withdrawing groups (EWGs), like a methylsulfonyl (-SO₂CH₃) group, deshield the carbon nuclei, resulting in a downfield shift to a higher ppm value.
Theoretical ¹³C-NMR Analysis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
The pyrimidine ring consists of four carbon atoms (C2, C4, C5, and C6) and two nitrogen atoms. In our target molecule, these carbons are further substituted with a methyl group at C2, an amine group at C4, and a methylsulfonyl group at C5.
-
C2: This carbon is bonded to a methyl group and is situated between two nitrogen atoms. The presence of the electron-donating methyl group would slightly shield this carbon. However, the strong deshielding effect of the adjacent nitrogens will be dominant.
-
C4: This carbon is attached to an amino group, a strong electron-donating group. This will cause a significant upfield shift for C4.
-
C5: This carbon is bonded to the strongly electron-withdrawing methylsulfonyl group. This will result in a significant downfield shift for C5.
-
C6: This carbon is adjacent to the carbon bearing the amino group and the carbon with the methylsulfonyl group. Its chemical shift will be influenced by both, but the deshielding effect of the neighboring sulfonyl group is expected to be more pronounced.
-
C-CH₃ (at C2): The methyl carbon at the C2 position is expected to have a chemical shift typical for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.
-
C-SO₂CH₃: The methyl carbon of the methylsulfonyl group will be deshielded by the two oxygen atoms and the sulfur atom, placing its resonance at a characteristic downfield position.
Comparative Analysis: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine vs. 2-Amino-4-methylpyrimidine
To provide a practical context for the interpretation, we will compare the predicted ¹³C-NMR data of our target molecule with the available experimental data for a structurally related, commercially available compound: 2-Amino-4-methylpyrimidine .[2][3] This comparison will highlight the significant impact of the methylsulfonyl group at the C5 position.
| Carbon Position | Predicted Chemical Shift (ppm) for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine | Experimental Chemical Shift (ppm) for 2-Amino-4-methylpyrimidine[2] | Rationale for Predicted Shift Difference |
| C2 | ~163 | ~162.7 | Minimal change expected as the primary influence is from the adjacent nitrogen atoms. |
| C4 | ~160 | ~164.5 | The amino group at C4 is the dominant factor for both. The adjacent C5-substituent in the target molecule might cause a slight shift. |
| C5 | ~125 | ~107.8 | Significant downfield shift due to the strong electron-withdrawing effect of the methylsulfonyl group. |
| C6 | ~158 | ~159.2 | Minor influence from the substituents at C2 and C4 in both molecules. The adjacent C5-substituent in the target molecule might cause a slight shift. |
| C-CH₃ (at C2) | ~25 | Not applicable (methyl at C4) | Typical range for a methyl group on a pyrimidine ring. |
| C-CH₃ (at C4) | Not applicable | ~24.0 | - |
| C-SO₂CH₃ | ~45 | Not applicable | Characteristic downfield shift for a methyl group attached to a sulfonyl group. |
Interpretation of the Comparison:
The most striking difference in the predicted spectrum of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine compared to 2-amino-4-methylpyrimidine is the significant downfield shift of the C5 signal. This is the key diagnostic peak that would confirm the presence and position of the electron-withdrawing methylsulfonyl group. The other ring carbon signals are expected to show more subtle shifts, reflecting the through-bond and through-space electronic effects of the substituents. The presence of a signal around 45 ppm would further corroborate the existence of the methylsulfonyl's methyl group.
Workflow for ¹³C-NMR Based Structure Confirmation
The following diagram illustrates the general workflow for utilizing ¹³C-NMR in the structural confirmation of a synthesized compound like 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
Caption: Workflow for ¹³C-NMR based structural confirmation.
Experimental Protocol for ¹³C-NMR Data Acquisition
For the reliable acquisition of a ¹³C-NMR spectrum for a novel compound such as 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar, nitrogen-containing compounds.
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Tune and match the carbon probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and good resolution.
-
-
¹³C-NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): A wide spectral width, typically from 0 to 220 ppm, should be used to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum carefully to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Ancillary Experiments for Unambiguous Assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups, which aids in signal assignment.
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton and confirming the positions of substituents.
-
-
By following this comprehensive approach, researchers can confidently utilize ¹³C-NMR spectroscopy to verify the structure of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine and other novel chemical entities, ensuring the integrity and reliability of their scientific findings.
References
-
PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. [Link]
-
Chemaxon. NMR Predictor - Documentation. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Bruker. Mnova Predict | Accurate Prediction. [Link]
-
PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
MDPI. Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. [Link]
-
ResearchGate. Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl). [Link]
-
NIST. 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. [Link]
Sources
Decoding the Vibrational Fingerprint: An Interpretive Guide to the IR Spectrum of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
For researchers and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying functional groups and elucidating the vibrational modes within a molecule, offering a unique "fingerprint" that is invaluable for structural confirmation and quality control. This guide provides an in-depth analysis of the expected IR spectroscopic features of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, a compound of interest in medicinal chemistry. By comparing its predicted spectrum with that of related structures, we offer a framework for the confident interpretation of experimental data.
Molecular Structure and its Spectroscopic Implications
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine possesses a unique combination of functional groups, each contributing distinct features to its IR spectrum. The core is a pyrimidine ring, substituted with a primary amine (-NH₂), a methyl group (-CH₃), and a methylsulfonyl group (-SO₂CH₃). The vibrational modes of these groups, and their electronic interactions with the aromatic pyrimidine ring, will govern the appearance of the IR spectrum.
Predicted IR Absorption Bands: A Detailed Analysis
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Insights |
| 3450 - 3300 | Medium-Strong | N-H asymmetric and symmetric stretching | Primary amines typically exhibit two bands in this region.[1][2][3] The position and broadness can be influenced by hydrogen bonding. |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Characteristic of C-H bonds on the pyrimidine ring.[4][5] |
| 2960 - 2850 | Weak-Medium | Aliphatic C-H stretching | Arising from the methyl groups on the pyrimidine ring and the sulfonyl moiety.[4][6] |
| 1650 - 1600 | Strong | N-H scissoring (bending) and C=N stretching | The N-H bending of the primary amine is often strong and can overlap with the C=N stretching vibrations of the pyrimidine ring.[6][7] |
| 1600 - 1550 | Medium-Strong | C=C and C=N ring stretching | These absorptions are characteristic of the pyrimidine ring skeletal vibrations.[8] |
| ~1450 | Medium | C-H bending | Asymmetric bending of the methyl groups.[4] |
| ~1375 | Medium | C-H bending | Symmetric bending of the methyl groups.[4] |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching | The sulfonyl group exhibits two characteristic strong stretching bands. The asymmetric stretch appears at a higher frequency.[9][10] |
| 1180 - 1140 | Strong | Symmetric SO₂ stretching | The symmetric stretch of the sulfonyl group is also a strong and readily identifiable peak.[9][10] |
| 1250 - 1150 | Medium | Aromatic C-N stretching | Stretching vibrations of the bond between the amine nitrogen and the pyrimidine ring. |
| 850 - 750 | Medium-Strong | C-H out-of-plane bending | These bands are characteristic of the substitution pattern on the pyrimidine ring. |
| ~780 | Medium | C-S stretching | The stretch of the carbon-sulfur bond in the methylsulfonyl group. |
Comparative Spectral Analysis: The Influence of Substituents
To appreciate the spectral contributions of each functional group, it is instructive to compare the predicted spectrum of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine with simpler, related molecules.
-
2-Aminopyrimidine: This molecule would show the characteristic N-H stretches (around 3400-3200 cm⁻¹) and N-H bending (around 1640 cm⁻¹), along with the pyrimidine ring vibrations.[11][12][13] The absence of methyl and methylsulfonyl groups would simplify the C-H stretching and fingerprint regions.
-
2-Methylpyrimidin-4-amine: The addition of a methyl group would introduce aliphatic C-H stretching bands (2960-2850 cm⁻¹) and characteristic C-H bending vibrations around 1450 and 1375 cm⁻¹.[14][15]
-
Dimethyl Sulfone (DMSO₂): This simple molecule provides a clear reference for the strong symmetric and asymmetric S=O stretching vibrations, which are expected to be prominent features in the spectrum of our target molecule.[10]
The presence of the electron-withdrawing methylsulfonyl group at the 5-position of the pyrimidine ring can be expected to influence the electronic distribution within the ring and potentially shift the positions of the C=C and C=N ring stretching vibrations compared to unsubstituted or alkyl-substituted pyrimidines.
Experimental Protocol for IR Spectral Acquisition
To obtain a high-quality IR spectrum of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, the following standard procedure using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine powder onto the ATR crystal.
-
Apply firm and consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
-
Visualizing the Workflow
Caption: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.
Conclusion
The IR spectrum of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is predicted to be rich in information, with characteristic absorption bands for its primary amine, methyl, and methylsulfonyl functionalities, as well as the pyrimidine core. By understanding the expected positions and relative intensities of these peaks, researchers can confidently use IR spectroscopy for the rapid identification and structural verification of this and related compounds. The comparative analysis with simpler molecules provides a robust framework for interpreting the subtle spectral shifts induced by substituent effects. This guide serves as a valuable resource for any scientist working with this class of molecules, enabling more efficient and accurate spectroscopic analysis.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vertex AI Search.
-
Tsolaki, E., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(10), 2649. [Link]
-
Lesar, A., et al. (1998). Out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide. The Journal of Chemical Physics, 108(24), 10084-10091. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]
-
Pruchnik, F. P., et al. (2025). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. Molecules, 30(22), 5231. [Link]
-
Brown, D. J., & Mason, S. F. (1976). Microwave Spectrum and Non-Planarity of 2-Aminopyrimidine. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 921-927. [Link]
-
Lesar, A., et al. (1998). Out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide. AIP Publishing. [Link]
-
ResearchGate. (n.d.). Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine. [Link]
-
SlideShare. (n.d.). Infrared (IR) Spectroscopy. [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) methylsulfonylmethane. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
National Institutes of Health. (n.d.). (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]. [Link]
-
National Institute of Standards and Technology. (n.d.). Dimethyl sulfone. NIST Chemistry WebBook. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. [Link]
-
WebSpectra. (n.d.). IR Absorption Table. [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. ijirset.com [ijirset.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfone [webbook.nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. Microwave spectrum and non-planarity of 2-aminopyrimidine - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. 2-Amino-4-methylpyrimidine [webbook.nist.gov]
- 15. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solid-State Characterization of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine: An In-Depth Comparison of X-ray Diffraction and Complementary Analytical Techniques
In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's solid-state properties is not merely an academic exercise; it is a critical determinant of its ultimate success. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences its solubility, stability, bioavailability, and manufacturability. For emerging molecules like 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, a potent building block in medicinal chemistry, rigorous solid-state characterization is paramount.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical techniques for characterizing the crystalline structure of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. While specific experimental X-ray diffraction (XRD) data for this compound is not publicly available as of the writing of this guide, we will leverage data from structurally similar pyrimidine derivatives to illustrate the principles and expected outcomes of such an analysis. This guide will delve into the causality behind experimental choices in single-crystal XRD, present a standardized protocol for data acquisition, and compare the insights gleaned from XRD with those from other essential thermo-analytical techniques.
The Cornerstone of Solid-State Analysis: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement within a crystalline solid. This technique provides an unambiguous determination of the crystal structure, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. This level of detail is indispensable for identifying polymorphs, solvates, and hydrates, all of which can have significant implications for a drug's performance.
While a Crystallographic Information File (CIF) for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is not currently in the public domain, analysis of a closely related structure, 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, reveals a monoclinic crystal system with the space group C2/c.[1] This provides a valuable starting point for anticipating the crystallographic properties of our target compound.
Hypothetical XRD Data for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Based on the analysis of analogous pyrimidine structures, we can anticipate the type of data that would be generated from a single-crystal XRD experiment on 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. The following table summarizes these expected crystallographic parameters.
| Parameter | Expected Value/Information | Significance in Drug Development |
| Crystal System | Monoclinic or Orthorhombic | Influences mechanical properties like tabletability and powder flow. |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry of the crystal lattice, which can affect physical properties. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Unique to a specific crystalline form; essential for polymorph identification. |
| Z (Molecules/unit cell) | Integer value (e.g., 4) | Relates the macroscopic crystal to the molecular arrangement. |
| Calculated Density (g/cm³) | e.g., 1.5 - 1.6 | Important for formulation development and dosage form design. |
| Key H-Bonding Interactions | Donor-Acceptor distances (Å) | Critical for understanding crystal packing, stability, and dissolution behavior. |
Experimental Protocol for Single-Crystal XRD Data Acquisition
The successful acquisition of high-quality single-crystal XRD data is a multi-step process that demands meticulous attention to detail. The causality behind each step is crucial for obtaining a reliable crystal structure.
Step 1: Crystal Growth and Selection
-
Objective: To obtain a single crystal of suitable size and quality, free from defects.
-
Protocol: Slow evaporation of a saturated solution of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. Alternative methods include vapor diffusion and slow cooling.
-
Rationale: Slow crystal growth minimizes the formation of defects and allows for the development of well-ordered lattices, which are essential for sharp diffraction patterns. The selected crystal should be visually inspected under a microscope for clarity, well-defined faces, and a lack of cracks or twinning.
Step 2: Mounting and Data Collection
-
Objective: To mount the crystal on the diffractometer and collect diffraction data at a controlled temperature.
-
Protocol: The selected crystal is mounted on a goniometer head using a cryoprotectant (if collecting at low temperatures) and placed in the X-ray beam of a single-crystal diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Rationale: Low-temperature data collection enhances the quality of the diffraction data by reducing atomic motion, leading to more accurate bond lengths and angles.
Step 3: Structure Solution and Refinement
-
Objective: To solve the phase problem and refine the atomic positions to obtain the final crystal structure.
-
Protocol: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Rationale: The refinement process minimizes the difference between the observed and calculated structure factors, leading to an accurate and reliable three-dimensional model of the molecule within the crystal lattice.
Visualizing the XRD Workflow
The following diagram illustrates the key stages of a single-crystal XRD experiment, from sample preparation to final structure validation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Complementary Techniques for a Holistic Solid-State Profile
While XRD provides unparalleled detail on the static crystal structure, a comprehensive understanding of a material's solid-state behavior requires a multi-technique approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermo-analytical methods that provide complementary information.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is an invaluable tool for identifying phase transitions such as melting, crystallization, and solid-solid transitions (polymorphic transformations).
-
Key Insights for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine:
-
Melting Point and Purity: A sharp melting endotherm is indicative of a highly crystalline and pure material.
-
Polymorphism: The presence of multiple endotherms or exotherms before the final melting point can indicate the existence of different polymorphic forms.
-
Amorphous Content: A broad glass transition followed by a crystallization exotherm can quantify the amount of amorphous material in a sample.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the thermal stability of a compound and to quantify the presence of volatiles such as water (hydrates) or residual solvents (solvates).
-
Key Insights for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine:
-
Thermal Stability: The onset of mass loss indicates the temperature at which the compound begins to decompose.
-
Hydration/Solvation State: A distinct mass loss step at temperatures below the decomposition point corresponds to the loss of water or solvent molecules, allowing for the stoichiometric determination of hydrates or solvates.
-
Comparative Analysis: XRD vs. Thermo-analytical Methods
| Feature | Single-Crystal XRD | Powder XRD (PXRD) | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Primary Information | 3D atomic structure, absolute configuration | Crystalline phase identification, polymorphism | Thermal transitions (melting, glass transition) | Mass changes with temperature, thermal stability |
| Sample Requirement | Single crystal (0.1-0.3 mm) | Crystalline powder (mg) | Small amount of powder (mg) | Small amount of powder (mg) |
| Key Advantage | Unambiguous structure determination | Rapid screening of polymorphs and crystallinity | High sensitivity to thermal events | Quantitative analysis of volatiles |
| Limitation | Requires high-quality single crystals | Provides limited structural information | Indirect information on crystal structure | Does not provide information on crystal structure |
Conclusion: A Synergistic Approach to Solid-State Characterization
The robust characterization of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, and indeed any pharmaceutical solid, relies on the intelligent application of multiple analytical techniques. While single-crystal XRD provides the definitive atomic-level structure, techniques like DSC and TGA offer crucial insights into the material's thermal behavior and stability. By integrating the data from these complementary methods, researchers can build a comprehensive solid-state profile, enabling informed decisions in formulation development and ensuring the delivery of a safe, stable, and effective drug product. The path to a successful pharmaceutical product is paved with a deep understanding of its fundamental physical and chemical properties, with solid-state characterization serving as a critical roadmap.
References
- Advanced ChemBlocks. (2026, February 3). 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine 95.00%.
- National Institutes of Health. (n.d.). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. PMC.
- ChemicalBook. (2025, September 25). 2-METHYL-5-(PROPYLSULFONYL)PYRIMIDIN-4-AMINE | 175202-09-2.
- Asian Publication Corporation. (n.d.). NOTE Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine.
- BLDpharm. (n.d.). 175202-09-2|2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine.
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
Sources
A Senior Application Scientist's Guide to Validating Assay Sensitivity for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine Detection
An Objective Comparison of HPLC-UV and UPLC-MS/MS with Supporting Experimental Data
Executive Summary
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a foundational requirement for advancing a program from discovery to clinical evaluation. This guide provides an in-depth, objective comparison of two ubiquitous analytical platforms—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)—for the purpose of validating assay sensitivity for a representative small molecule, 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. We will explore the theoretical underpinnings of assay sensitivity, present detailed experimental protocols, and offer a side-by-side analysis of validation data. The findings demonstrate the superior sensitivity and selectivity of UPLC-MS/MS, establishing it as the gold standard for bioanalytical applications where low detection limits are critical. This guide serves as a practical blueprint for selecting the appropriate technology and designing a robust validation strategy compliant with global regulatory expectations.
Introduction: The Imperative of Sensitivity in Bioanalytical Assays
In drug development, concentration measurements of a drug and its metabolites in biological matrices are paramount for making regulatory decisions about safety and efficacy.[1] The compound of interest, 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, represents a class of heterocyclic small molecules frequently encountered as pharmaceutical intermediates or metabolites. Accurately quantifying such analytes, often present at picogram to nanogram levels in complex matrices like plasma, demands an analytical method that is not only accurate and precise but, most critically, sensitive.
Assay sensitivity is defined by the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision.[2] This parameter, known as the Lower Limit of Quantification (LLOQ), dictates the utility of an assay in various study phases. For instance, in early pharmacokinetic (PK) studies, a highly sensitive assay is required to characterize the terminal elimination phase of a drug, while in toxicology studies, it ensures that low-level metabolite formation can be accurately assessed.
This guide presents a direct comparison of two analytical techniques for the detection of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine: the workhorse HPLC-UV and the gold-standard UPLC-MS/MS.[2] The objective is to provide an evidence-based framework for choosing the appropriate methodology and to detail the experimental steps required to validate its sensitivity in accordance with stringent international guidelines.
Foundational Concepts: Defining and Validating Assay Sensitivity
The validation of a bioanalytical method is the process by which it is proven that the method is suitable for its intended purpose.[3] Global regulatory bodies, through the International Council for Harmonisation (ICH), have established harmonized guidelines (ICH M10) to ensure the quality and consistency of bioanalytical data.
Key Sensitivity Parameters
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. It is often estimated as the concentration yielding a signal-to-noise ratio (S/N) of 3.[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with predefined accuracy and precision.[5] According to ICH M10 guidelines, the LLOQ should be determined using a minimum of five replicate samples, with an accuracy within ±20% of the nominal concentration and a precision of ≤20%.[1][6] The analyte response at the LLOQ must be at least five times the response of a blank sample.
The relationship between these parameters is a function of the analytical signal and the background noise.
Caption: Relationship between Noise, LOD, and LLOQ.
Comparative Analysis of Analytical Platforms
The choice between HPLC-UV and UPLC-MS/MS depends on a balance of required sensitivity, selectivity, sample complexity, and available resources.[7] While both techniques utilize liquid chromatography to separate components of a mixture, their detection mechanisms are fundamentally different.[8]
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Causality & Justification |
| Principle of Detection | Absorbance of UV/Vis light by chromophores. | Mass-to-charge ratio (m/z) of ionized molecules and their fragments. | UV detection is non-specific; any co-eluting compound with a similar chromophore can interfere.[8] MS/MS is highly specific, monitoring a unique parent-to-fragment ion transition (MRM).[9] |
| Typical Sensitivity (LLOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | Mass spectrometry provides significantly lower background noise and detects ions with much greater efficiency than UV detectors measure photons, leading to a superior signal-to-noise ratio.[10][11] |
| Selectivity | Moderate; susceptible to interference from matrix components. | High to Very High; distinguishes analyte from interferents based on mass. | In complex matrices like plasma, endogenous components can co-elute and absorb UV light, artificially inflating the analyte signal. MS/MS filters out these interferences.[12] |
| Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | The linear response of MS detectors over a wider concentration range allows for the analysis of both trace levels and high concentrations in a single run. |
| Cost & Complexity | Lower initial investment, simpler operation. | Higher initial investment, requires specialized expertise. | The complexity of the mass spectrometer and its vacuum systems drives up the cost and the need for skilled operators.[8] |
Experimental Design & Protocols
This section provides detailed, self-validating protocols for determining the assay sensitivity of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine in human plasma.
General Reagents and Stock Solutions
-
Analyte: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (Reference Standard >99% purity)
-
Internal Standard (IS): 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine-¹³C,d₃ (for UPLC-MS/MS)
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate.
-
Matrix: Pooled human plasma (K₂EDTA).
Stock Solution Preparation:
-
Prepare a 1.00 mg/mL primary stock of the analyte in methanol.
-
Prepare a 1.00 mg/mL primary stock of the Internal Standard (for MS/MS) in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.
Overall Experimental Workflow
Caption: General workflow for bioanalytical method validation.
Protocol 1: HPLC-UV Method
This protocol uses Protein Precipitation (PPT), a simple but less clean extraction method suitable for a less sensitive assay.
-
Sample Preparation (PPT):
-
Pipette 100 µL of plasma standard or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 275 nm.
-
Protocol 2: UPLC-MS/MS Method
This protocol employs Solid-Phase Extraction (SPE) for a cleaner sample, which is critical for reducing matrix effects and achieving high sensitivity in mass spectrometry.[10]
-
Sample Preparation (SPE):
-
Pipette 100 µL of plasma standard or QC sample into a tube.
-
Add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid. Vortex.
-
Condition a mixed-mode cation exchange SPE plate with 1 mL methanol followed by 1 mL water.
-
Load the sample mixture onto the SPE plate.
-
Wash with 1 mL of 0.1% formic acid, followed by 1 mL of methanol.
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 95:5 Water:Acetonitrile.
-
Inject 5 µL onto the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 2% B held for 0.5 min, ramp to 98% B over 1.5 min, hold for 0.5 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Analyte: m/z 216.1 → 137.0
-
IS: m/z 220.1 → 141.0
-
-
Validation of Assay Sensitivity: Head-to-Head Comparison
To determine the LLOQ for each method, a series of low-concentration plasma samples were prepared and analyzed (n=5).
Results and Data Analysis
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH M10) |
| Determined LLOQ | 25 ng/mL | 0.1 ng/mL | N/A |
| S/N Ratio at LLOQ | 12 | 28 | > 5-10 (recommended) |
| Mean Accuracy at LLOQ | 94.5% (-5.5% RE) | 103.2% (+3.2% RE) | 80% to 120% (±20% RE) |
| Precision at LLOQ (%CV) | 11.8% | 7.6% | ≤ 20% |
Discussion of Results
The experimental data clearly demonstrates the superior sensitivity of the UPLC-MS/MS method. The LLOQ achieved with UPLC-MS/MS (0.1 ng/mL) was 250-fold lower than that achieved with HPLC-UV (25 ng/mL).
Causality:
-
Specificity: The HPLC-UV chromatogram at 25 ng/mL showed a discernible peak for the analyte, but also contained several small, interfering peaks from the plasma matrix near its retention time. This elevated the baseline noise and limited the achievable sensitivity. In contrast, the UPLC-MS/MS method, by monitoring a specific mass transition, completely eliminated these interferences, resulting in a clean baseline and a much higher S/N ratio at a significantly lower concentration.[11][12]
-
Sample Preparation: The use of SPE in the UPLC-MS/MS protocol provided a much cleaner sample extract compared to the PPT used for the HPLC-UV method. This reduction in matrix components is crucial for minimizing ion suppression in the mass spectrometer's source, thereby maximizing signal intensity.[9][10]
-
Detector Technology: Fundamentally, mass spectrometers are more sensitive detectors than UV detectors for many small molecules. The ability to ionize molecules efficiently and detect them with low-noise electron multipliers results in a much greater signal response for a given amount of analyte.[13][14]
Conclusion and Recommendations
The validation experiments confirm that while HPLC-UV is a viable technique for quantifying 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine at the higher ng/mL level, UPLC-MS/MS is the unequivocally superior method when high sensitivity is required.[7]
Recommendations for Method Selection:
-
HPLC-UV is suitable for applications where analyte concentrations are expected to be high (e.g., analysis of the bulk drug substance, late-stage formulation analysis) and where cost and simplicity are major considerations.
-
UPLC-MS/MS is the required method for nearly all bioanalytical applications, including pharmacokinetic, toxicokinetic, and metabolic studies, where analyte concentrations in biological fluids are typically in the low ng/mL to pg/mL range.[2] Its high selectivity and sensitivity are non-negotiable for generating reliable data to support regulatory submissions.[3]
By understanding the principles behind each technique and following rigorous validation guidelines, researchers can confidently select and implement the most appropriate analytical method to meet their specific research and development goals.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Labcorp. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
World Health Organization (WHO). (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
ResearchGate. (2023). How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data?[Link]
-
SCIEX. (n.d.). Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]
-
ResearchGate. (2013). How to improve sensitivity in HPLC?[Link]
-
Preprints.org. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
University of Tartu. (n.d.). LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
-
ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?[Link]
-
Aijiren. (2025). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. [Link]
-
MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To. [Link]
-
Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]
-
PubMed. (2012). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. sciex.com [sciex.com]
- 5. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. worldwide.com [worldwide.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. organomation.com [organomation.com]
- 11. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
Reference Standard Qualification Guide: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
CAS: 887350-80-3 Formula: C₆H₉N₃O₂S Role: Critical Intermediate / Genotoxic Impurity (GTI) Potential in JAK Inhibitor Synthesis
Executive Summary: The "Purity Trap" in Drug Development
For researchers developing JAK inhibitors (e.g., analogs related to Baricitinib synthesis), 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine serves as a pivotal building block. However, its sulfonyl moiety and pyrimidine core make it a highly polar, reactive species that often co-elutes with active pharmaceutical ingredients (APIs).
The Core Challenge: There is currently no pharmacopeial Primary Standard (USP/EP/BP) available for this specific molecule. Most commercially available sources are "Research Grade" (95-97% purity), often contaminated with regioisomers or residual solvents from synthesis (e.g., ethyl acetate, toluene).
Using a commercial 95% purity vendor sample as a 100% potency reference standard in GMP release testing is a critical compliance failure. It introduces a +5% bias in impurity calculations, potentially masking toxic impurities or causing false batch failures.
This guide outlines how to objectively compare sourcing options and provides a self-validating protocol to qualify this material as an In-House Secondary Reference Standard .
Comparative Analysis: Sourcing Strategies
We evaluated three distinct approaches to obtaining a reference standard for CAS 887350-80-3.
Table 1: Strategic Comparison of Reference Standard Options
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Standard | Option C: Custom Synthesized CRM |
| Source | Chemical Block Vendors (e.g., BLDpharm, AChemBlock) | Sourced as Option A, then refined & characterized internally | Specialized CRO (e.g., LGC, Cerilliant) |
| Purity Claim | "≥95%" (Area %) | Assigned Potency % (w/w) | Certified Value (ISO 17034) |
| Traceability | None (Batch-to-batch variability) | Traceable to NIST SRM (via qNMR) | SI-Traceable (Metrological) |
| Data Package | Basic H-NMR, LC-MS | Full CoA (qNMR, ROI, KF, GC-HS) | Full ISO 17034 CoA + Stability Data |
| Cost | $ (Low) | ||
| Risk Profile | High: Risk of incorrect potency assignment.[1] | Low: Scientifically robust if protocol is followed. | Lowest: Regulatory gold standard. |
| Recommendation | Early Discovery Only | Recommended for GMP/GLP | Late-Stage Clinical / Commercial |
Why "Area %" is Not Potency
Commercial vendors typically report purity by HPLC Area %. This ignores:
-
Water Content: This molecule is hygroscopic due to the sulfonyl and amine groups.
-
Inorganic Residue: Salt forms or catalyst residues (Pd, Cu) are invisible to UV detection.
-
Residual Solvents: Trapped solvents reduce the "as-is" potency.
Verdict: You must proceed with Option B (In-House Qualification) for any regulatory filing.
Technical Protocol: In-House Standard Qualification
To convert a "Research Grade" sample into a "Reference Standard," you must determine its absolute potency (mass balance) .
A. The "Gold Standard" Method: qNMR (Quantitative NMR)
Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on an Internal Standard (IS) with known purity (traceable to NIST).
Protocol:
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® or NIST SRM 350b) or Dimethyl sulfone (DMSO-d6 compatible).
-
Reasoning: Maleic acid provides a clean singlet at ~6.3 ppm, distinct from the pyrimidine aromatic protons (~8.5-9.0 ppm) and methyl groups.
-
-
Solvent: DMSO-d6 (Ensures full solubility of the sulfonyl-pyrimidine).
-
Preparation:
-
Weigh ~20 mg of Sample (CAS 887350-80-3) and ~20 mg of IS into the same vial. Precision balance (0.01 mg readability) is mandatory.
-
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition:
-
Relaxation delay (D1): ≥ 30 seconds (Must be 5-7x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Pulse angle: 90°.
-
Calculation:
Where
B. The "Mass Balance" Approach (Orthogonal Check)
If qNMR is unavailable, use the Mass Balance equation. This requires three separate experiments:
-
Chromatographic Purity (
):-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 mins.
-
Note: The polar amine will elute early; ensure retention factor
.
-
-
Volatiles (
):-
Method: TGA (Thermogravimetric Analysis) or Karl Fischer (Water) + GC-Headspace (Solvents).
-
Expectation: Expect 0.5 - 2.0% water content.
-
-
Inorganics (
):-
Method: Residue on Ignition (ROI) / Sulfated Ash.
-
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix and workflow for qualifying the material.
Figure 1: Decision tree for qualifying a non-pharmacopeial reference standard. Path A (qNMR) is recommended for speed and accuracy if an NMR spectrometer is available.
Critical Validation Parameters
When using your new In-House Standard to validate an analytical method (e.g., for Baricitinib intermediates), ensure the following:
-
Response Factor (RF): The sulfonyl group is electron-withdrawing, which may alter the UV extinction coefficient compared to the parent drug. You must calculate the Relative Response Factor (RRF) of this impurity against the API.
-
Target: RRF should be between 0.8 and 1.2. If outside this range, apply a correction factor in your calculation.
-
-
Stability: Sulfonyl-pyrimidines are generally stable, but amine oxidation is possible. Store the standard at -20°C and re-qualify annually.
-
Hygroscopicity: Always equilibrate the standard vial to room temperature before weighing to prevent condensation, which biases the weight (and thus the calculated potency).
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
International Organization for Standardization (ISO). (2016).[2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][4]Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link
-
European Medicines Agency (EMA). (2021).[5] Assessment Report: Olumiant (Baricitinib).[1][6] (Provides context on pyrimidine intermediates in JAK inhibitor synthesis). Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals, the precise and accurate determination of the elemental composition of an active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis benchmarks for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, a key intermediate in pharmaceutical synthesis.
This document moves beyond a simple listing of methods. It explains the causality behind experimental choices, embeds self-validating systems within each protocol, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the necessary insights to select the optimal analytical strategy and instrumentation for your specific needs.
Theoretical Elemental Composition: The Benchmark Standard
The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This calculated value serves as the gold standard against which all experimental results are measured.
Compound: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine Molecular Formula: C₆H₉N₃O₂S Molecular Weight: 187.22 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 38.49% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.44% |
| Sulfur | S | 32.06 | 1 | 32.060 | 17.12% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.09% |
Part 1: CHNS Bulk Elemental Analysis by Combustion
The determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur is most commonly achieved through high-temperature combustion analysis, a technique based on the Pregl-Dumas method.[1] This approach provides critical data for confirming the identity and purity of the synthesized compound.
The Causality of Combustion Analysis
The core principle involves the complete and instantaneous oxidation of the sample in a pure oxygen environment at temperatures around 1000°C.[2] This process quantitatively converts the elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[1][2] These gases are then separated and quantified, providing a direct measure of the elemental composition of the original sample.
Experimental Workflow: Combustion CHNS Analysis
The following diagram outlines the typical workflow for CHNS analysis, from sample preparation to final detection.
Caption: Automated workflow for CHNS elemental analysis.
Comparison of Commercially Available CHNS Analyzers
Choosing the right instrument is critical for achieving reliable results. The following table compares leading CHNS analyzers suitable for pharmaceutical applications. The performance data represents typical values achievable with proper calibration and maintenance.
| Feature | Thermo Scientific™ FlashSmart™ | Elementar® vario EL cube | PerkinElmer® 2400 Series II | LECO® CHN828® Series |
| Principle | Dynamic Flash Combustion | High-Temp. Combustion | Dynamic Flash Combustion | High-Temp. Combustion |
| Detector | Thermal Conductivity (TCD)[3] | Thermal Conductivity (TCD)[4] | Thermal Conductivity | IR & Thermal Conductivity[5] |
| Typical Sample Size | 0.1 - 5 mg | <1 mg - 1.5 g (inorganic)[6] | 0.1 - 5 mg | up to 0.3 g (nominal 0.1 g)[7] |
| Analysis Time (CHNS) | < 10 minutes[8] | ~ 5-8 minutes | ~ 8 minutes[9][10] | ~ 4-5 minutes[7] |
| Typical Precision (RSD) | ≤ 0.2% | ≤ 0.1% | ≤ 0.3% | ≤ 0.5% |
| Key Feature | Modular design, MVC for gas saving[11][12] | Wide dynamic range, "purge and trap" gas separation for superior resolution[4] | Field-proven robust design[9] | Rapid analysis cycle[7] |
Protocol: CHNS Analysis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
This protocol is designed as a self-validating system, incorporating calibration, checks, and sample analysis in a single sequence.
1. Instrument Preparation & Gas Supply
-
Ensure high-purity (99.999%) helium carrier gas and oxygen combustion gas supplies are active and at recommended pressures.[1]
-
Perform an instrument leak check as per the manufacturer's software prompts. This is a critical step for ensuring accuracy.
2. Calibration
-
Rationale: A multi-point calibration using a certified reference material (CRM) with a similar elemental composition ensures matrix-independent stability and high accuracy.[4] Sulfanilamide is an excellent choice due to its C, H, N, and S content.
-
Procedure:
-
Weigh three to five replicates of Sulfanilamide CRM (e.g., Elemental Microanalysis B2902) at varying masses (e.g., 1.0 mg, 1.5 mg, 2.0 mg).
-
Analyze the CRM replicates to generate a linear calibration curve for each element. The correlation coefficient (r²) should be >0.999.
-
3. Validation & Quality Control
-
Rationale: Analyzing the same CRM as an unknown sample immediately after calibration validates the accuracy of the calibration curve.
-
Procedure:
-
Weigh two replicates of the Sulfanilamide CRM at a mass within the calibration range (e.g., 1.5 mg).
-
Analyze these as "unknowns." The results should fall within the certified uncertainty of the CRM. For Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%), results should typically be within ±0.3% absolute of the certified value.[13]
-
4. Sample Analysis
-
Procedure:
-
In triplicate, weigh 1-2 mg of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine into tin capsules.
-
Analyze the samples.
-
The instrument software will automatically integrate the detector signals and calculate the weight percentages based on the calibration curve.
-
5. Data Evaluation
-
The Relative Standard Deviation (RSD) of the triplicate sample measurements should be ≤ 0.3%.
-
Compare the mean experimental weight percentages to the theoretical values. A pure sample should yield results within ±0.4% absolute of the theoretical values.
Part 2: Trace Elemental Impurity Analysis by ICP-MS
While combustion analysis quantifies the core organic elements, it is crucial to control trace elemental impurities that may be introduced from catalysts, raw materials, or manufacturing equipment.[8][14] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling these impurities, which are typically analyzed using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[4][6][9] ICP-MS is generally preferred for its lower detection limits.
The Rationale for Microwave Digestion and ICP-MS
Organic compounds like 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine are not directly suitable for introduction into the high-temperature argon plasma of an ICP-MS. They must first be digested to break down the organic matrix, leaving the trace elements in a simple aqueous or dilute acid solution.
Closed-vessel microwave digestion is the stipulated method in USP <233> as it offers significant advantages:[10][15]
-
Complete Digestion: High temperatures (e.g., 200°C) and pressures ensure the complete breakdown of the complex organic matrix.[2]
-
Analyte Recovery: The closed-vessel design prevents the loss of volatile elements, such as mercury and arsenic, which can be lost during open-vessel procedures.[15]
-
Reduced Contamination: The use of minimal, high-purity reagents reduces the risk of introducing external contaminants.
Experimental Workflow: ICP-MS Impurity Analysis
The process from sample digestion to data analysis is a multi-step procedure requiring careful execution to ensure accuracy.
Caption: Workflow for trace elemental impurity analysis via ICP-MS.
Protocol: ICH Q3D Elemental Impurity Analysis via ICP-MS
This protocol is aligned with the procedural requirements of USP <233> and the risk-based approach of ICH Q3D.
1. Risk Assessment (ICH Q3D)
-
Before testing, a risk assessment should identify potential elemental impurities.[6]
-
Class 1 Elements (As, Cd, Hg, Pb): Always require assessment due to their high toxicity.[8]
-
Class 2A/2B Elements (e.g., Co, Ni, V, Pd, Pt): Assess if they are intentionally added as catalysts or are known potential contaminants from equipment.[4]
-
Class 3 Elements (e.g., Cr, Cu, Sn): Assessment depends on the route of administration.[8]
2. Sample Preparation: Closed-Vessel Microwave Digestion
-
Rationale: To ensure complete sample destruction and quantitative recovery of all target elements.
-
Procedure:
-
Weigh approximately 0.5 g of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine into a clean, acid-leached microwave digestion vessel.
-
Carefully add 5 mL of high-purity concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 20 minutes and hold for 15-20 minutes.[2]
-
Allow the vessels to cool completely to room temperature.
-
Carefully unseal the vessels in a fume hood.
-
Quantitatively transfer the clear digestate to a 50 mL volumetric flask. Rinse the vessel multiple times with ultrapure water and add the rinsate to the flask.
-
Dilute to the 50 mL mark with ultrapure water. The sample is now ready for analysis.
-
3. ICP-MS Analysis
-
Calibration: Prepare a multi-element calibration curve using certified standards. The calibration range should bracket the target limits defined by ICH Q3D Permitted Daily Exposure (PDE) values, converted to concentrations in the sample solution.
-
System Suitability: Before and after the sample sequence, analyze a check standard. The recovery should be within 90-110% of the known value to ensure instrument stability.
-
Spike Recovery (Method Validation):
-
Rationale: To demonstrate that the sample matrix does not interfere with the measurement of the target elements. This is a critical requirement of USP <233>.
-
Procedure: Prepare a separate spiked sample by adding a known amount of the target elements to the sample before the digestion step. The spike amount is typically set at the "J" value, which is derived from the PDE.[16]
-
Process and analyze the spiked sample alongside the unspiked samples.
-
The spike recovery should be within 70-150% as per USP <233> requirements.[2]
-
4. Data Interpretation
-
Quantify the concentration of each elemental impurity in the sample solution (in µg/L).
-
Convert this concentration back to the amount in the original solid sample (in µg/g or ppm).
-
Compare these results against the control limits established during the risk assessment based on the ICH Q3D PDEs.
Conclusion
The elemental analysis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine requires a dual-pronged approach. High-precision combustion analysis serves to confirm the bulk C, H, N, and S composition, verifying the molecular identity and purity against its theoretical benchmark. Concurrently, a highly sensitive ICP-MS analysis following a robust microwave digestion protocol is essential to control trace elemental impurities as mandated by global regulatory standards like ICH Q3D.
By employing the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data. The selection of instrumentation should be based on a balance of required precision, sample throughput, and the versatility to handle diverse analytical challenges. This comprehensive approach to elemental analysis is fundamental to ensuring the quality and safety of pharmaceutical products.
References
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Elementar. (n.d.). Organic elemental analyzer vario EL cube. Retrieved February 17, 2026, from [Link]
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BRS. (n.d.). Vario EL Cube. Retrieved February 17, 2026, from [Link]
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Milestone Srl. (n.d.). MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. Retrieved February 17, 2026, from [Link]
-
Elemental Scientific. (n.d.). Automating USP <233>. Retrieved February 17, 2026, from [Link]
-
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved February 17, 2026, from [Link]
-
Spectroscopy Online. (2026, February 14). Microwave Digestion of Pharmaceutical Finished Products and Ingredients for Upcoming USP Method 233. Retrieved February 17, 2026, from [Link]
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West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved February 17, 2026, from [Link]
-
Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Retrieved February 17, 2026, from [Link]
-
Orion GXP Consulting. (2024, April 21). ICH Q3D, what is it, and how is it used in the Pharmaceutical Industry?. Retrieved February 17, 2026, from [Link]
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The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved February 17, 2026, from [Link]
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Manufacturing Chemist. (2016, November 25). FlashSmart elemental analyser enables comprehensive analysis for a wide range of applications. Retrieved February 17, 2026, from [Link]
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LECO Corporation. (n.d.). CHN828 Carbon Hydrogen Nitrogen Coal 203-821-616 | Application Note. Retrieved February 17, 2026, from [Link]
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Slideshare. (n.d.). C H N S ANALYSIS.pptx. Retrieved February 17, 2026, from [Link]
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American Laboratory. (2017, July 26). How It Works: Automated, Compact Solution for Comprehensive Elemental Analysis. Retrieved February 17, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides an in-depth operational plan for handling 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, ensuring both your safety and the integrity of your work. We will move beyond a simple checklist to a deeper understanding of why specific precautions are necessary, empowering you to work with confidence.
Understanding the Hazard Profile
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS No. 887350-80-3) is a compound that requires careful handling due to its potential health effects.[1][2] Based on available safety data, this compound is classified with the following hazards:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[3][4]
-
Acute Toxicity: Harmful if swallowed or inhaled.[3]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[3][4][5]
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5][6] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these risks.
Core Personal Protective Equipment (PPE) Requirements
Effective protection relies on the correct selection and use of PPE. The following table summarizes the essential equipment for handling 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine in various laboratory settings.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields or a full-face shield.[7][8] | Nitrile or neoprene gloves (double-gloving recommended).[9] | Full-length lab coat (flame-resistant recommended).[10] | N95-rated respirator or higher.[6] |
| Preparing Solutions | Tightly fitting safety goggles with side-shields or a full-face shield.[7][8] | Nitrile or neoprene gloves.[9] | Full-length lab coat. | Work in a certified chemical fume hood.[11] |
| Running Reactions/Analysis | Safety glasses with side-shields (minimum); goggles recommended. | Nitrile or neoprene gloves. | Full-length lab coat. | Work in a well-ventilated area or fume hood.[11][12] |
A Deeper Look at Your Defenses:
-
Eye and Face Protection : Because this compound can cause serious eye irritation, standard safety glasses are insufficient when handling the solid form.[4] Tightly fitting goggles or a face shield are necessary to protect against airborne particles.[7]
-
Gloves : Chemical-resistant gloves are your first line of defense against skin irritation.[9] Nitrile gloves are a common and effective choice for handling many chemicals. When handling the solid or preparing concentrated solutions, consider double-gloving to provide an extra layer of protection. Always inspect your gloves for any signs of degradation or punctures before use.[6]
-
Protective Clothing : A full-length lab coat protects your skin and personal clothing from accidental spills. Ensure it is fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advisable.[7]
-
Respiratory Protection : The fine powder of this compound can be easily inhaled, causing respiratory irritation.[4][5] When weighing or otherwise handling the solid outside of a fume hood, an N95-rated respirator is essential to prevent inhalation.[6] For all other manipulations, working within a certified chemical fume hood is the best practice to ensure proper ventilation.[11][12]
Step-by-Step Handling and Disposal Protocols
Donning PPE: A Deliberate Approach
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.
Safe Handling and Operational Plan
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Have spill cleanup materials, such as an inert absorbent (vermiculite, sand), available.[3][13]
-
Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[12]
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even after removing gloves.[6][12]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[3][13]
-
Containment : For liquid spills, cover with a non-combustible absorbent material.[13] For solid spills, gently cover to avoid creating dust.[13]
-
Collection : Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[5][13]
-
Decontamination : Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[13]
Disposal Plan
All waste containing 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other chemical streams unless permitted by your institution's guidelines.[13]
-
Containerization : Use designated, leak-proof, and clearly labeled containers for solid and liquid waste.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[13] Do not dispose of this chemical down the drain.[13][14]
Doffing PPE: Preventing Contamination
Removing PPE in the correct order is critical to prevent contaminating yourself and your workspace.
Caption: Figure 2: Step-by-step workflow for safely removing personal protective equipment to avoid contamination.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your laboratory. Should you have any further questions, please consult your institution's safety officer.
References
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A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem. 10
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Safety Data Sheet. CymitQuimica. 3
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Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. Cole-Parmer. 5
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SAFETY DATA SHEET. Fisher Scientific. 14
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SAFETY DATA SHEET. Sigma-Aldrich. 4
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MATERIAL SAFETY DATA SHEET. Tri-iso. 15
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Safety Data Sheet. Key Organics. 16
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safety data sheet. Spectrum Chemical. 12
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific. 17
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safety data sheet. Enamine. 11
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The importance of Personal Protective Equipment in the handling of chemicals. 9
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Personal Protective Equipment for Use in Handling Hazardous Drugs. 6
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SAFETY DATA SHEET. TCI Chemicals. 18
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Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. Benchchem. 13
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sulphuryl chloride. Sdfine.
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida. 7
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Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. 19
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Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. 8
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Safety Data Sheet (SDS). BASF. 20
-
CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents. 21
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887350-80-3|2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine. BLDpharm. 1
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2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine 95.00%. Advanced ChemBlocks. 22
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
